Armeniaspirol C
Description
This compound has been reported in Streptomyces armeniacus with data available.
structure in first source
Propriétés
Formule moléculaire |
C19H21Cl2NO4 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(2R)-3',4'-dichloro-6-hydroxy-1'-methyl-7-[(4S)-4-methylhexyl]spiro[1-benzofuran-2,5'-pyrrole]-2',3-dione |
InChI |
InChI=1S/C19H21Cl2NO4/c1-4-10(2)6-5-7-11-13(23)9-8-12-15(11)26-19(17(12)24)16(21)14(20)18(25)22(19)3/h8-10,23H,4-7H2,1-3H3/t10-,19-/m0/s1 |
Clé InChI |
WMKWPEBMZCUXQG-OVWNDWIMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Origin of Armeniaspirol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armeniaspirol C, a member of the novel armeniaspirol class of antibiotics, represents a significant discovery in the ongoing search for new antimicrobial agents. First isolated from the bacterium Streptomyces armeniacus, this natural product exhibits a unique and complex chemical architecture, centered around a chlorinated spiro[4.4]non-8-ene scaffold.[1][2] Its potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), has positioned it as a promising lead structure for antibiotic development.[1][3] This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, its intricate biosynthetic pathway, and the experimental methodologies employed in its isolation and characterization.
Discovery and Producing Organism
Armeniaspirols A-C were first identified through an antibiotic lead discovery program.[1][2] The producing organism is the known bacterial strain Streptomyces armeniacus DSM19369.[1][2][4] Notably, the production of these novel secondary metabolites was induced by cultivating the bacterium on a specific malt-containing medium.[1][2] This highlights the critical role of culture conditions in activating silent biosynthetic gene clusters and discovering new natural products.
Chemical Structure
The armeniaspirols are characterized by a compact and unprecedented chlorinated spiro[4.4]non-8-ene scaffold.[1][2] The challenging structural elucidation of these compounds was accomplished through a combination of three independent methods: chemical degradation followed by Nuclear Magnetic Resonance (NMR) spectroscopy, a computer-assisted structure prediction algorithm, and single-crystal X-ray crystallography.[1][2]
Biosynthesis
The biosynthesis of armeniaspirols is a complex process involving a rare two-chain mechanism, as suggested by labeling experiments with [1-¹³C] acetate, [1,2-¹³C₂] acetate, and [U-¹³C] proline.[1] The biosynthetic gene cluster (BGC) responsible for armeniaspirol production has been identified and characterized, revealing a 48-kb DNA region containing 27 open reading frames (ORFs).[5]
The biosynthesis is initiated with the formation of a dichloropyrrolyl starter unit and a 2-alkylmalonyl CoA extender unit.[6][7] The core scaffold is assembled by three polyketide synthase (PKS) modules.[6][7] A variety of tailoring enzymes, including those for chlorination, cyclization, and methylation, are then responsible for generating the final chlorinated spiro[4.4]non-8-ene structure.[5][6][7]
Key enzymatic steps in the later stages of the biosynthesis include:
-
Chlorination: The enzymes Arm8 and Arm9 are responsible for the chlorination of 9-des-chloro-N-des-methyl armeniaspirols to form N-des-methyl armeniaspirols.[5]
-
Methylation: The methyltransferase Arm16 catalyzes the final step, the methylation of the pyrrole (B145914) nitrogen to yield Armeniaspirols A-C.[5]
-
Cyclization: The FAD-dependent monooxygenase Arm15 is proposed to be involved in the cyclization process.[5]
dot
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fermentation and Isolation
Streptomyces armeniacus DSM19369 was cultivated in a malt-containing medium to induce the production of armeniaspirols.[1][2] The fermentation broth was harvested and extracted with an organic solvent. The crude extract was then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to purify Armeniaspirols A, B, and C.
Structure Elucidation
The chemical structures of the isolated armeniaspirols were determined using a combination of spectroscopic and crystallographic methods:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to establish the planar structure and assign the proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and confirm the molecular weight.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the unambiguous determination of the absolute stereochemistry and the unique spirocyclic core structure.[1][2]
dot
Caption: Experimental workflow for isolation and structure elucidation.
Mechanism of Action
Armeniaspirols exhibit a dual mechanism of action against Gram-positive bacteria. They act as protonophores, inserting into the bacterial cell membrane and dissipating the proton motive force, which leads to membrane depolarization.[3][8][9] This disruption of the membrane potential is a key factor in their potent bactericidal activity.
Furthermore, armeniaspirols have been shown to inhibit the ATP-dependent proteases ClpXP and ClpYQ.[10][11][12] These proteases play a crucial role in bacterial cell division. By inhibiting ClpXP and ClpYQ, armeniaspirols cause a dysregulation of the divisome and elongasome, leading to an upregulation of key proteins such as FtsZ, DivIVA, and MreB, and ultimately resulting in cell division arrest.[12]
dot
Caption: Dual mechanism of action of this compound.
Quantitative Data
Table 1: In Vitro Antibacterial Activity of Armeniaspirols (MIC in μg/mL)
| Compound | S. aureus (MRSA) | E. faecium (VRE) | E. coli ΔtolC |
| Armeniaspirol A | Moderate to High | Moderate to High | 2 |
| Armeniaspirol B | Moderate to High | Moderate to High | - |
| This compound | Moderate to High | Moderate to High | - |
Data compiled from multiple sources.[1][3] "Moderate to High" indicates potent activity as described in the literature without specific values being consistently reported across all sources.
Table 2: Total Synthesis Yields
| Synthesis | Number of Steps | Overall Yield |
| Racemic (±) Armeniaspirol A | 6 | 20.3% |
| Initial Armeniaspirol Synthesis | 7 | 13.8% |
Data from total synthesis efforts.[3][8][9]
Conclusion
This compound, originating from the bacterium Streptomyces armeniacus, is a natural product of significant interest to the scientific and drug development communities. Its novel chemical structure, potent antimicrobial activity against resistant pathogens, and unique dual mechanism of action make it a compelling candidate for further investigation and development. The elucidation of its biosynthetic pathway also opens up opportunities for biosynthetic engineering to generate novel analogs with improved properties. This technical guide provides a comprehensive overview of the fundamental knowledge surrounding the origin and biological context of this compound.
References
- 1. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digger.iulm.it [digger.iulm.it]
- 3. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- 4. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing armeniaspirols production through multi-level engineering of a native Streptomyces producer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Armeniaspirols: A Technical Guide to their Discovery, Isolation, and Dual-Threat Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Armeniaspirols represent a novel class of antibiotics characterized by a unique spiro[4.4]non-8-ene scaffold, first isolated from Streptomyces armeniacus. These natural products have demonstrated potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). This technical guide provides an in-depth overview of the discovery, isolation, and total synthesis of Armeniaspirols. It further details their complex, dual-threat mechanism of action, which involves the inhibition of essential bacterial proteases and the disruption of the cell membrane's proton motive force. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the critical pathways and workflows to serve as a comprehensive resource for researchers in the field of antibiotic drug discovery and development.
Discovery and Isolation
Armeniaspirols A-C were first identified and isolated from the known bacterial strain Streptomyces armeniacus DSM19369 when cultivated on a malt-containing medium.[1] The structural elucidation of these compounds proved challenging, requiring a combination of chemical degradation, NMR spectroscopy, computer-assisted structure prediction, and ultimately, X-ray crystallography to confirm their unprecedented chlorinated spiro[4.4]non-8-ene framework.[1]
Fermentation and Extraction Protocol
A detailed protocol for the fermentation of S. armeniacus and the subsequent extraction of Armeniaspirols is outlined below. This process is foundational for obtaining the natural products for further study.
-
Culture and Fermentation: Streptomyces armeniacus DSM19369 is cultivated in a suitable liquid medium containing malt (B15192052) extract. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of the target compounds.
-
Extraction: After an appropriate fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The Armeniaspirols are then extracted from the mycelial cake and the supernatant using an organic solvent, such as ethyl acetate.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques for purification. These typically include column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Armeniaspirols A, B, and C.
Total Synthesis of Armeniaspirol A
The total synthesis of Armeniaspirols has been a subject of significant interest, aiming to provide a reliable source of these compounds for further biological evaluation and the generation of novel analogs. A concise total synthesis of (±)-armeniaspirol A has been achieved in six steps with an overall yield of 20.3%.[2][3][4][5] A key step in this synthesis is the formation of the characteristic spirocycle via a copper-catalyzed radical cross-coupling reaction.[2][3][4][5]
Synthetic Workflow
The following diagram illustrates the key stages in the total synthesis of (±)-Armeniaspirol A.
Biological Activity and Quantitative Data
Armeniaspirols exhibit potent antibacterial activity primarily against Gram-positive bacteria. Their efficacy against clinically relevant resistant strains makes them promising candidates for further development. The following tables summarize the key quantitative data reported in the literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of Armeniaspirols against various bacterial strains.
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. faecium (VRE) | H. pylori (G27) | H. pylori (Hp159, MDR) | E. coli (ΔtolC) |
| Armeniaspirol A | Potent | Potent | Potent | 4-16 µg/mL[6] | 4-32 µg/mL[6] | 2 µg/mL[7] |
| Armeniaspirol B | Potent | Potent | Potent | - | - | - |
| Armeniaspirol C | Potent | Potent | Potent | - | - | - |
Note: "Potent" indicates significant activity as reported in the literature, with specific values varying between studies.[1][2][7]
Mechanism of Action: A Dual-Threat Approach
The antibacterial activity of Armeniaspirols is attributed to a fascinating dual mechanism of action, targeting both intracellular processes and the integrity of the bacterial cell membrane. This multifaceted approach may contribute to the low frequency of resistance development observed.[1]
Inhibition of AAA+ Proteases ClpXP and ClpYQ
One of the primary intracellular targets of Armeniaspirols are the ATP-dependent proteases ClpXP and ClpYQ.[8][9][10][11] These proteases play a crucial role in bacterial cell division. By inhibiting ClpXP and ClpYQ, Armeniaspirols disrupt the regulation of the divisome and elongasome, leading to an arrest of cell division.[8][10][11] This mechanism is supported by the upregulation of key cell division proteins such as FtsZ, DivIVA, and MreB upon treatment with Armeniaspirols.[10][11]
Disruption of Proton Motive Force
In addition to their intracellular targets, Armeniaspirols act as protonophores, disrupting the proton motive force (PMF) across the bacterial cytoplasmic membrane.[2][3] They achieve this by transporting protons across the membrane in a protein-independent manner, leading to membrane depolarization.[2][3] This disruption of the PMF is a critical aspect of their bactericidal activity and accounts for the observed pH-dependent efficacy.[2][3] Studies have shown that while disruption of the PMF is necessary for the antibiotic activity of Armeniaspirols, it is not sufficient on its own, highlighting the importance of the dual-action mechanism.[10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of Armeniaspirols.
Determination of Minimum Inhibitory Concentration (MIC)
-
Method: The MIC values are typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: A serial dilution of the Armeniaspirol compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated under appropriate conditions for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Membrane Depolarization Assay
-
Method: The effect of Armeniaspirols on bacterial membrane potential can be assessed using a membrane potential-sensitive fluorescent dye, such as DiOC2(3).
-
Procedure: Bacterial cells are incubated with the fluorescent dye, which exhibits a shift in fluorescence emission from green to red in cells with a high membrane potential. The cells are then treated with different concentrations of the Armeniaspirol. The change in the red/green fluorescence ratio is measured using a flow cytometer or a fluorescence plate reader. A decrease in this ratio indicates membrane depolarization.
ClpXP and ClpYQ Inhibition Assays
-
Method: The inhibitory activity of Armeniaspirols against the Clp proteases can be measured using in vitro biochemical assays.
-
Procedure: Purified ClpXP or ClpYQ protease complexes are incubated with a fluorogenic peptide substrate in the presence of various concentrations of the Armeniaspirol. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. The concentration of the Armeniaspirol that results in 50% inhibition of the protease activity (IC50) is then determined.
Conclusion and Future Perspectives
Armeniaspirols represent a promising new class of antibiotics with a unique chemical scaffold and a compelling dual mechanism of action. Their ability to target both intracellular and membrane-level processes in Gram-positive bacteria, including resistant strains, makes them attractive lead compounds for the development of new antibacterial therapies. The low propensity for resistance development further enhances their therapeutic potential. Future research will likely focus on the synthesis of novel analogs with improved potency and pharmacokinetic properties, as well as a deeper investigation into the intricate details of their interaction with their biological targets. The comprehensive data and methodologies presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- 8. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria — Brown Lab [brownlab.ca]
- 9. cheminst.ca [cheminst.ca]
- 10. researchgate.net [researchgate.net]
- 11. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Armeniaspirol C chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armeniaspirol C is a member of the armeniaspirols, a class of potent antibiotics isolated from the bacterium Streptomyces armeniacus.[1] These natural products exhibit significant activity against a range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] The unique chemical scaffold and novel mechanism of action of armeniaspirols make them promising candidates for the development of new antibacterial agents. This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols.
Chemical Structure and Properties
This compound possesses a distinctive and complex spiro[4.4]non-8-ene core structure.[1] Its systematic IUPAC name is (2R)-3',4'-dichloro-6-hydroxy-1'-methyl-7-[(4S)-4-methylhexyl]spiro[1-benzofuran-2,5'-pyrrole]-2',3-dione. The key structural features include a chlorinated pyrrole (B145914) ring fused to a benzofuranone moiety via a spirocyclic center.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁Cl₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 398.28 g/mol | --INVALID-LINK-- |
| CAS Number | 1206881-49-3 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, DMSO | Inferred from experimental protocols |
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR (600 MHz, CDCl₃) δ (ppm): 7.15 (d, J=8.4 Hz, 1H), 6.72 (d, J=8.4 Hz, 1H), 5.75 (s, 1H), 3.16 (s, 3H), 2.62 (t, J=7.7 Hz, 2H), 1.58 (m, 1H), 1.51 (m, 2H), 1.29 (m, 2H), 1.18 (m, 2H), 0.87 (d, J=6.6 Hz, 3H), 0.85 (t, J=7.3 Hz, 3H).
¹³C NMR (150 MHz, CDCl₃) δ (ppm): 189.9, 171.8, 164.8, 162.7, 137.9, 129.5, 124.0, 117.8, 115.3, 112.9, 97.4, 43.8, 38.9, 33.7, 31.8, 29.2, 28.6, 22.6, 19.2, 14.1.
High-Resolution Mass Spectrometry (HR-ESI-MS): m/z calculated for C₁₉H₂₁Cl₂NO₄ [M+H]⁺: 398.0866, found: 398.0865.
Biological Activity and Mechanism of Action
This compound demonstrates potent antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action is multifaceted, involving the inhibition of essential cellular processes and disruption of the bacterial cell membrane.
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of this compound have been determined against various bacterial strains, highlighting its efficacy.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 1 | --INVALID-LINK-- |
| Staphylococcus aureus (MRSA) | 1 | --INVALID-LINK-- |
| Enterococcus faecium (VRE) | 2 | --INVALID-LINK-- |
| Bacillus subtilis ATCC 6633 | 0.5 | --INVALID-LINK-- |
Mechanism of Action: Inhibition of ClpXP and ClpYQ Proteases
A primary molecular target of armeniaspirols is the ATP-dependent caseinolytic protease (Clp) system, specifically the ClpXP and ClpYQ proteases.[2] These proteases are crucial for bacterial protein homeostasis and cell division. By inhibiting ClpXP and ClpYQ, this compound disrupts these vital processes, leading to cell death.
Mechanism of Action: Disruption of Bacterial Membrane Potential
In addition to targeting intracellular proteases, armeniaspirols have been shown to disrupt the bacterial cell membrane potential.[3] This dual mechanism of action contributes to their potent bactericidal activity.
Experimental Protocols
Isolation and Purification of this compound
Source: Streptomyces armeniacus DSM19369[1]
Protocol:
-
Fermentation: S. armeniacus is cultured in a suitable production medium (e.g., M2 medium supplemented with malt (B15192052) extract) at 28 °C for 7 days with shaking.
-
Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness under reduced pressure.
-
Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel using a gradient of n-hexane and ethyl acetate.
-
Fractions containing armeniaspirols are identified by thin-layer chromatography (TLC) and pooled.
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water.
-
-
Compound Identification: The purified this compound is identified by NMR and HR-MS analysis.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol:
-
Preparation of Inoculum: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
ClpXP Protease Inhibition Assay
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing purified ClpX and ClpP proteins, a fluorescently labeled peptide substrate (e.g., GFP-SsrA), and an ATP regeneration system in a suitable buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement: The decrease in fluorescence, corresponding to the degradation of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate degradation is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.
Conclusion
This compound represents a promising new class of antibiotics with a unique chemical structure and a dual mechanism of action that includes the inhibition of essential bacterial proteases and the disruption of the cell membrane potential. Its potent activity against multidrug-resistant Gram-positive pathogens underscores its potential for further development as a therapeutic agent. The detailed chemical and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. Further investigation into the structure-activity relationships and optimization of the armeniaspirol scaffold may lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
Biosynthesis of Armeniaspirol C in Streptomyces armeniacus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of Armeniaspirol C, a potent antibiotic produced by Streptomyces armeniacus. Armeniaspirols, including this compound, possess a unique chlorinated spiro[4.4]non-8-ene scaffold and exhibit significant activity against Gram-positive pathogens, making their biosynthesis a subject of considerable interest for novel antibiotic development and synthetic biology applications.[1][2] This document details the genetic basis, enzymatic steps, and key chemical transformations involved in the formation of this compound, supported by available quantitative data and representative experimental protocols.
The Armeniaspirol Biosynthetic Gene Cluster (arm)
The biosynthesis of armeniaspirols is orchestrated by a dedicated gene cluster, designated as the arm cluster, identified in Streptomyces armeniacus DSM 43125.[3] This 48-kb genomic region comprises 27 open reading frames (ORFs) that encode all the necessary enzymatic machinery for the assembly and modification of the armeniaspirol scaffold.[3] The biosynthesis initiates from two distinct precursor pathways: the formation of a dichloropyrrolyl starter unit and a 2-alkylmalonyl-CoA extender unit.[4][5]
Table 1: Key Genes in the arm Cluster and Their Proposed Functions in Armeniaspirol Biosynthesis
| Gene | Proposed Function | Role in this compound Biosynthesis |
| arm3 | Acyl-CoA dehydrogenase | Involved in the formation of the dichloropyrrolyl starter unit.[3] |
| arm4 | Amino acid adenyltransferase | Activates proline for incorporation into the dichloropyrrolyl starter unit.[3] |
| arm5, arm8, arm9, arm21 | FADH2-dependent halogenases | Responsible for the chlorination of the pyrrole (B145914) moiety.[3] |
| arm6, arm7, arm18 | Type I Polyketide Synthases (PKS) | Catalyze the extension of the dichloropyrrolyl starter unit with malonyl-CoA and 2-alkylmalonyl-CoA extender units to form the polyketide backbone.[3] |
| arm15 | FAD-dependent monooxygenase | Catalyzes the crucial cyclization step to form the characteristic spiro[4.4]non-8-ene scaffold via oxidative dehalogenation.[2][6] |
| arm16 | N-methyltransferase | Performs the final methylation of the pyrrole nitrogen to yield the mature armeniaspirols.[2][3] |
| arm20 | Proline carrier protein | Involved in the transport or loading of proline for the biosynthesis of the starter unit.[3] |
| arm24, arm25 | Regulatory proteins | Likely involved in the regulation of the arm gene cluster expression.[7] |
The Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for armeniaspirols is a multi-step process involving the coordinated action of the enzymes encoded by the arm gene cluster. While the pathway for Armeniaspirols A, B, and C is largely conserved, the structural variations arise from the incorporation of different 2-alkylmalonyl-CoA extender units by the polyketide synthase machinery.
Formation of the Dichloropyrrolyl Starter Unit
The biosynthesis is initiated with the formation of a dichloropyrrolyl starter unit attached to a peptidyl carrier protein (PCP). This process begins with the activation of proline by the amino acid adenyltransferase Arm4. The proline is then loaded onto the proline carrier protein Arm20. A series of enzymatic reactions, including dehydrogenation by Arm3 and chlorination by FADH2-dependent halogenases such as Arm21, leads to the formation of the dichloropyrrolyl-S-PCP starter unit.[3]
Polyketide Chain Assembly
The dichloropyrrolyl-S-PCP starter unit is then handed over to the Type I polyketide synthases (PKSs) Arm6 and Arm7.[3] These multidomain enzymes catalyze the iterative condensation of malonyl-CoA and a specific 2-alkylmalonyl-CoA extender unit to elongate the polyketide chain. The specific extender unit incorporated determines the final structure of the armeniaspirol analogue (A, B, or C).
Spirocyclization and Final Modifications
Following the polyketide chain assembly, the linear precursor undergoes a critical cyclization reaction catalyzed by the FAD-dependent monooxygenase, Arm15.[2] This enzyme facilitates the formation of the spiro[4.4]non-8-ene scaffold through a proposed oxidative dehalogenation mechanism.[6] Gene knockout studies have shown that deleting arm15 results in the accumulation of non-spiro intermediates, confirming its crucial role in this step.[6]
The final step in the biosynthesis of this compound is the methylation of the pyrrole nitrogen. This reaction is catalyzed by the N-methyltransferase Arm16, which transfers a methyl group from S-adenosylmethionine (SAM) to the des-methyl armeniaspirol precursor.[2][3] Deletion of the arm16 gene leads to the accumulation of N-des-methyl armeniaspirols.[3]
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on Armeniaspirol Production
Detailed enzymatic kinetic data for the individual enzymes in the arm cluster are not extensively available in the public domain. However, studies on gene overexpression have provided insights into the rate-limiting steps and have demonstrated the potential for enhancing armeniaspirol production.
Table 2: Relative Production of Armeniaspirols in Engineered S. armeniacus Strains
| Strain | Genetic Modification | Relative Armeniaspirol Production (% of Wild-Type) | Reference |
| S. armeniacus DSM 43125 (Wild-Type) | - | 100% | [7] |
| S. armeniacus::pZQ11 | Overexpression of arm6 (PKS) | ~214% | [7] |
| S. armeniacus::pYQ2 | Overexpression of arm24 (regulator) | ~178% | [7] |
Note: The wild-type production of armeniaspirols was reported to be approximately 0.95 mg/L under the studied fermentation conditions.[7]
Experimental Protocols
This section provides representative methodologies for key experiments used in the elucidation of the this compound biosynthetic pathway. These protocols are generalized based on standard techniques for Streptomyces and the descriptions provided in the cited literature.
Gene Knockout in Streptomyces armeniacus (Representative Protocol)
Gene deletions in S. armeniacus are typically achieved through homologous recombination using a temperature-sensitive vector.
-
Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene (e.g., arm15) from S. armeniacus genomic DNA using high-fidelity PCR.
-
Clone the upstream and downstream fragments into a suitable E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).
-
Verify the final construct by restriction digestion and Sanger sequencing.
-
-
Conjugation into S. armeniacus:
-
Introduce the knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. armeniacus spores on a suitable agar (B569324) medium (e.g., MS agar).
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin (B1230331) to select for exconjugants) after 16-20 hours.
-
Incubate at a permissive temperature (e.g., 30°C) until exconjugants appear.
-
-
Selection of Double-Crossover Mutants:
-
Streak the single-crossover exconjugants on a fresh selective agar plate and incubate at the permissive temperature.
-
Propagate the single-crossover mutants in a non-selective liquid medium at a non-permissive temperature (e.g., 39°C) to induce the second crossover event and plasmid loss.
-
Plate the culture onto non-selective agar and then replica-plate onto selective and non-selective media to identify colonies that have lost the vector (sensitive to the vector's antibiotic marker).
-
Confirm the gene deletion in the desired mutants by PCR using primers flanking the target gene and primers internal to the deleted region.
-
References
- 1. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 5. Enhancing armeniaspirols production through multi-level engineering of a native Streptomyces producer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Armeniaspirol Antibiotic Biosynthesis: Chlorination and Oxidative Dechlorination Steps Affording Spiro[4.4]non-8-ene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Integrated Vectors with Strong Constitutive Promoters for High-Yield Antibiotic Production in Mangrove-Derived Streptomyces | MDPI [mdpi.com]
Preliminary In Vitro Activity of Armeniaspirol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro activity of Armeniaspirol C, a member of the novel Armeniaspirol class of natural products. This document synthesizes available data on its antibacterial mechanism of action, quantitative activity, and the experimental protocols used for its evaluation.
Core Antibacterial Activity
Armeniaspirols, including this compound, have demonstrated potent antibacterial activity primarily against Gram-positive bacteria.[1][2] The unique structural feature of the Armeniaspirols is a chlorinated spiro[4.4]non-8-ene scaffold.[2] The primary mechanism of action is the inhibition of the AAA+ (ATPases Associated with diverse cellular Activities) proteases ClpXP and ClpYQ.[3] This inhibition leads to the dysregulation of key proteins involved in the divisome and elongasome, such as FtsZ, DivIVA, and MreB, ultimately causing cell division arrest.[3] Notably, resistance to Armeniaspirols has been observed to be difficult to induce.[3]
A secondary mechanism of action, at least for Armeniaspirol A, involves the disruption of the bacterial cell membrane potential through protonophore activity. This leads to membrane depolarization and contributes to the antibacterial effect.
Quantitative Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the public domain, the available literature provides data for the closely related Armeniaspirol A and other analogues. These values offer a strong indication of the potency of this class of compounds against various Gram-positive pathogens.
| Compound/Analogue | Staphylococcus aureus (MRSA) | Enterococcus faecium (VRE) | Bacillus subtilis | Reference |
| Armeniaspirol A | Potent Activity | Moderate to High Activity | 4-fold more potent with N-hexyl substitution | [1][2] |
| Armeniaspirol B | Moderate to High Activity | Moderate to High Activity | Not Specified | [2] |
| This compound | Moderate to High Activity | Moderate to High Activity | Not Specified | [2] |
| Synthetic Analogues (e.g., N-hexyl derivative) | 1.0 µg/mL | Not Specified | Potent Activity | [1] |
| Synthetic Analogues (e.g., p-methylbenzyl derivative) | 0.5 µg/mL | Not Specified | Not Specified | [1] |
Note: The antibacterial activity of Armeniaspirols against Gram-negative bacteria is generally limited, which is attributed to efflux pump mechanisms.[1]
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of ClpXP and ClpYQ proteases, leading to a cascade of events that disrupt bacterial cell division.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the activity of this compound and related compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7]
Workflow:
Detailed Steps:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable solvent and serially diluted (typically 2-fold) in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.[5]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[4]
In Vitro ClpXP and ClpYQ Inhibition Assay
This assay measures the ability of this compound to inhibit the proteolytic activity of the ClpXP and ClpYQ proteases.
Workflow:
Detailed Steps:
-
Reaction Mixture Preparation: Purified ClpX and ClpP (or ClpY and ClpQ) proteins are combined in a reaction buffer containing ATP and a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for ClpXP).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C.
-
Fluorescence Measurement: The cleavage of the fluorogenic substrate by the active protease results in an increase in fluorescence, which is monitored over time using a plate reader.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the protease activity (IC50) is calculated from the dose-response curve.
Membrane Depolarization Assay
This assay assesses the ability of this compound to disrupt the bacterial cell membrane potential using a voltage-sensitive fluorescent dye.[8][9][10][11][12]
Workflow:
References
- 1. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria [mdpi.com]
Armeniaspirol C: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Armeniaspirol C and its analogues. Armeniaspirols are a class of potent antibiotics with a unique chemical scaffold, originally isolated from Streptomyces armeniacus.[1][2][3] They have demonstrated significant activity against a range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3][4][5] This document outlines the key molecular targets, the resulting cellular effects, and the experimental methodologies used to elucidate these findings.
Core Mechanism of Action: Dual Inhibition of AAA+ Proteases
The primary mechanism of action of this compound and its analogues is the inhibition of two essential ATP-dependent proteases in Gram-positive bacteria: ClpXP and ClpYQ (also known as HslVU).[1][4][5][6] These proteases play a crucial role in bacterial protein homeostasis, cell division, and stress response. By inhibiting both ClpXP and ClpYQ, armeniaspirols disrupt these vital cellular processes, leading to cell division arrest and ultimately, bacterial cell death.[1][4] This dual-targeting action is a significant advantage, as it may reduce the likelihood of resistance development.[4]
The inhibition of ClpXP and ClpYQ dysregulates the divisome and elongasome, which are complex protein machineries responsible for bacterial cell division and cell wall synthesis, respectively.[1] This is supported by the observed upregulation of key proteins involved in these processes, such as FtsZ, DivIVA, and MreB, following treatment with armeniaspirols.[1]
Secondary Mechanism: Membrane Depolarization
In addition to protease inhibition, some studies have suggested a secondary mechanism of action for armeniaspirols involving the disruption of bacterial cell membrane potential.[3][7] Armeniaspirol A has been shown to act as a protonophore, transporting protons across the cell membrane in a protein-independent manner.[3][7] This dissipation of the proton motive force disrupts cellular energy production and other essential membrane-associated functions, contributing to the antibiotic effect. This activity is pH-dependent, with increased potency at lower pH values.[3][7]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound and its analogues against various Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Armeniaspirols
| Compound | Organism | MIC (µg/mL) | Reference |
| Armeniaspirol A | S. aureus (MRSA) | Moderate to High | [2] |
| Armeniaspirol B | S. aureus (MRSA) | Moderate to High | [2] |
| This compound | S. aureus (MRSA) | Moderate to High | [2] |
| Armeniaspirol A | E. faecium (VRE) | Moderate to High | [2] |
| Armeniaspirol B | E. faecium (VRE) | Moderate to High | [2] |
| This compound | E. faecium (VRE) | Moderate to High | [2] |
| Armeniaspirol A | M. luteus | 1.3 (pH 6.5) | [3][7] |
| Armeniaspirol A | M. luteus | 16 (pH 10) | [3][7] |
| Armeniaspirol A | H. pylori | 4-16 | [8] |
Table 2: Inhibitory Activity of Armeniaspirol Analogues
| Compound | Target | Activity | Reference |
| N-hexyl armeniaspirol | ClpYQ & ClpXP | Substantial increase in potency | [4][5] |
| N-benzyl armeniaspirol | ClpYQ & ClpXP | Substantial increase in potency | [4][5] |
| N-phenethyl armeniaspirol | ClpYQ & ClpXP | Substantial increase in potency | [4][5] |
Experimental Protocols
Detailed experimental protocols for the key assays used in this compound mechanism of action studies are provided below. These are synthesized based on standard microbiological and biochemical practices.
4.1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial strain of interest (e.g., S. aureus, E. faecium).
-
This compound stock solution of known concentration.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
-
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600).
-
4.2. In Vitro Protease Inhibition Assay (ClpXP/ClpYQ)
This assay measures the ability of a compound to inhibit the proteolytic activity of purified ClpXP or ClpYQ.
-
Materials:
-
Purified ClpX, ClpP, ClpY, and ClpQ proteins.
-
Fluorescently labeled substrate peptide (e.g., FITC-casein).
-
Assay buffer (e.g., HEPES buffer with ATP, MgCl2, and a reducing agent).
-
This compound stock solution.
-
Fluorometer or plate reader.
-
-
Protocol:
-
Reconstitute the ClpXP or ClpYQ protease complex by incubating the respective components in the assay buffer.
-
In a microtiter plate, add the assay buffer, the reconstituted protease, and varying concentrations of this compound.
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the protease activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
4.3. Membrane Potential Assay
This assay assesses the effect of a compound on the bacterial cell membrane potential using a voltage-sensitive dye.
-
Materials:
-
Bacterial suspension.
-
Voltage-sensitive fluorescent dye (e.g., DiSC3(5)).
-
Buffer (e.g., PBS with glucose).
-
This compound stock solution.
-
Fluorometer.
-
-
Protocol:
-
Wash and resuspend the bacterial cells in the assay buffer.
-
Add the voltage-sensitive dye to the cell suspension and incubate until a stable fluorescence signal is achieved (indicating dye uptake and quenching).
-
Add this compound to the cell suspension.
-
Monitor the change in fluorescence over time. Depolarization of the membrane will cause the dye to be released from the cells, resulting in an increase in fluorescence.
-
A known membrane-depolarizing agent can be used as a positive control.
-
Structure-Activity Relationship (SAR)
Preliminary SAR studies have indicated that modifications to the N-methyl group of the armeniaspirol scaffold can significantly impact its antibiotic potency.[4][5] Replacement of the N-methyl group with N-hexyl, N-benzyl, or N-phenethyl substituents has been shown to substantially increase both the antibiotic activity and the inhibitory potency against ClpYQ and ClpXP.[4][5] This suggests that the N-substituent plays a crucial role in the interaction with the target proteases and presents a promising avenue for the development of more potent armeniaspirol analogues.
Resistance Profile
A significant advantage of the armeniaspirols is their low propensity for resistance development.[2] In serial passaging experiments with S. aureus, no resistant mutants were generated, highlighting the potential of this class of antibiotics to overcome existing resistance mechanisms.[2][3]
Conclusion
This compound and its analogues represent a promising new class of antibiotics with a novel, dual-targeting mechanism of action against essential bacterial proteases. Their potent activity against multidrug-resistant Gram-positive pathogens and low potential for resistance development make them attractive lead compounds for further drug development. The secondary mechanism of membrane depolarization may also contribute to their overall efficacy. Further research into the structure-activity relationships and optimization of the armeniaspirol scaffold could lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Chlorinated Spiro[4.4]non-8-ene Compounds: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of chlorinated spiro[4.4]non-8-ene compounds, a class of molecules that has garnered significant interest in the scientific community due to their unique structural features and potent biological activities. The armeniaspirols, a family of natural products isolated from Streptomyces armeniacus, are the most prominent examples and serve as the primary focus of this document.[1][][3] This guide details their synthesis, mechanism of action, and provides specific experimental protocols for their preparation and evaluation.
Introduction to Chlorinated Spiro[4.4]non-8-ene Compounds
The spiro[4.4]non-8-ene scaffold is a unique three-dimensional structure that has been identified in a number of biologically active natural products. The addition of chlorine atoms to this scaffold can significantly modulate the biological properties of these molecules. The armeniaspirols, which possess a chlorinated pyrrole (B145914) moiety fused to a spiro[4.4]non-8-ene core, have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4][5][6] Their novel mechanism of action, which involves acting as protonophores to disrupt the bacterial cell membrane potential, makes them promising candidates for the development of new antibiotics.[4][7][8][9][10][11][12]
Synthesis of Chlorinated Spiro[4.4]non-8-ene Compounds
The total synthesis of chlorinated spiro[4.4]non-8-ene compounds, particularly armeniaspirol A, has been a subject of significant research. A key challenge in the synthesis is the selective chlorination of the pyrrole ring without undesired chlorination of other electron-rich positions in the molecule.[4][9]
A concise total synthesis of (±)-armeniaspirol A has been achieved in six steps with an overall yield of 20.3%.[4][7][9][10] A pivotal step in this synthesis is the formation of the spirocycle via a copper-catalyzed radical cross-coupling reaction.[4][7][9][10] An alternative approach involves an N-chlorosuccinimide (NCS)-based chlorination of a pyrrole precursor to form the key spirocyclic center and the dichlorinated α,β-unsaturated lactam.[5] However, these forcing oxidative conditions can lead to over-chlorination, specifically at the C5 position of the phenyl ring.[5]
Synthetic Pathway of (±)-Armeniaspirol A
The following diagram illustrates a successful synthetic route to (±)-armeniaspirol A.
Caption: Synthetic pathway for (±)-Armeniaspirol A.
Quantitative Data
Synthetic Yields and Reaction Conditions
| Step | Reagents and Conditions | Product | Yield | Reference |
| Alkylation of dimethyl resorcinol | n-hexylbromide, n-BuLi | Intermediate 11 | 85% | [4][11] |
| Demethylation | BBr3, DCM, -78 °C | 6-hexylresorcinol (12) | 78% | [4][11] |
| Oxidative Radical Cross-Coupling/Cyclization | 12, 9, Cu(OTf)2 (10 mol%), DDQ (1.2 equiv.), toluene (B28343), rt, 15 min | 5-desoxo-armeniaspirol (13) | 68% | [4][11] |
| Late-stage Oxidation | Not specified in snippets | (±)-Armeniaspirol A | - | [4][11] |
| Overall Yield | Six steps from commercial starting materials | (±)-Armeniaspirol A | 20.3% | [4][7][9][10] |
Biological Activity: Minimum Inhibitory Concentrations (MICs)
The armeniaspirols exhibit potent antibacterial activity against a range of Gram-positive pathogens. The MIC values for armeniaspirol A and its analogues are summarized below.
| Compound/Analogue | S. aureus (MRSA) | E. faecium (VRE) | H. pylori (G27) | H. pylori (Hp159, MDR) | Reference |
| Armeniaspirol A (1) | Potent | Potent | 4-16 µg/mL | 4-32 µg/mL | [1][][4][5] |
| N-hexyl analogue (2) | 2-4 fold more potent than 1 | - | - | - | [5] |
| N-benzyl analogue (5) | 2-4 fold more potent than 1 | - | - | - | [5] |
| p-methylbenzyl analogue (7) | Most potent in study | - | - | - | [5] |
| N-dodecyl analogue (11) | Potent, bactericidal | - | - | - | [5] |
Mechanism of Action: Protonophore Activity
Armeniaspirols act as protonophores, disrupting the bacterial cell membrane potential.[4][7][8][9][10][11][12] This mechanism involves the transport of protons across the membrane, leading to a collapse of the proton motive force and ultimately cell death. This mode of action is distinct from many conventional antibiotics and makes the development of resistance less likely.[3] The protonophore activity is pH-dependent, with increased efficacy at lower pH.[11]
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed protonophore mechanism of armeniaspirols.
Experimental Protocols
General Synthetic Procedures
All non-aqueous reactions should be carried out under an inert atmosphere (e.g., argon) in flame-dried glassware. Solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) should be dried prior to use. Reactions are typically monitored by thin-layer chromatography (TLC).[13]
Synthesis of 5-desoxo-armeniaspirol (13)
To an oven-dried flask equipped with a stir bar, add Cu(OTf)2 (0.005 g, 10 mol%) and DDQ (0.032 g, 1.2 equiv).[4][11] Evacuate and purge the flask with argon three times. Simultaneously add a solution of 6-hexylresorcinol (12) (0.023 g, 1.0 equiv) and intermediate 9 (0.025 g, 0.13 mmol) in toluene (0.5 mL). Stir the mixture at room temperature for 15 minutes. The crude product can be directly purified by flash column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1 to 2:1) to yield 5-desoxo-armeniaspirol (13) as a brown solid (0.032 g, 68% yield).[4][11]
General Procedure for N-Alkylation of Armeniaspirol Analogues
To a solution of the armeniaspirol precursor (e.g., 5) (0.02 g, 0.052 mmol) in dry DMF (0.5 mL), add the corresponding alkyl halide (e.g., MeI) (5 equiv) and K2CO3 (2 equiv).[13] Stir the mixture at room temperature for 24 hours. Quench the reaction with water (1 mL) and extract with ethyl acetate (2 x 1 mL). Wash the combined organic layers with brine and dry. Purify the crude product by flash chromatography.[13]
Determination of Minimum Inhibitory Concentration (MIC)
MIC values can be determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with the appropriate growth medium. Inoculate each well with a standardized bacterial suspension. Incubate the plates under suitable conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Spectroscopic Data
The structural elucidation of armeniaspirols and their synthetic intermediates has been confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry.[4][11][14]
Spectroscopic Data for a Synthetic Intermediate (Compound 13): [13]
-
1H NMR (500 MHz, CDCl3) δ: 6.91 (d, 1H), 6.43 (d, J = 8.0 Hz, 1H), 3.57 (dt, J = 7.6, 3.8 Hz, 1H), 3.27 (dd, ...
-
13C NMR (126 MHz, CDCl3) δ: 158.63, 155.56, 127.04, 124.92, 124.63, 106.95, 62.68, 55.54, 44.53, 32.64, 31.67, 29.75, 29.67, 25.24, 24.24, 22.62, 14.08.
Conclusion and Future Perspectives
Chlorinated spiro[4.4]non-8-ene compounds, exemplified by the armeniaspirols, represent a promising class of antibacterial agents with a novel mechanism of action. The synthetic routes developed provide access to these complex molecules and allow for the generation of analogues with improved potency.[5] Future research in this area should focus on the development of more efficient and stereoselective synthetic strategies, a deeper exploration of the structure-activity relationships, and preclinical evaluation of the most promising candidates. The unique protonophore mechanism of these compounds offers a potential solution to the growing problem of antibiotic resistance.
References
- 1. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Total synthesis and mechanism of action of the antibiotic armeniaspirol A – QUEST Leibniz Research School – Leibniz University Hannover [quest-lfs.uni-hannover.de]
- 11. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- 12. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Enhancing armeniaspirols production through multi-level engineering of a native Streptomyces producer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Armeniaspirol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of Armeniaspirol C, a novel antibiotic with a unique mechanism of action. The document synthesizes current research to offer a comprehensive overview of its inhibitory activities, the signaling pathways it affects, and the experimental protocols used to elucidate its function. All quantitative data is presented in structured tables for clear comparison, and key processes are visualized using diagrams to facilitate understanding.
Primary Molecular Targets: ClpXP and ClpYQ Proteases
This compound exerts its antibacterial effects primarily by targeting and inhibiting two key ATP-dependent proteases in Gram-positive bacteria: ClpXP and ClpYQ.[1][2][3] These proteases are crucial for maintaining cellular homeostasis by degrading misfolded or damaged proteins and regulating the levels of certain regulatory proteins. The inhibition of both ClpXP and ClpYQ by this compound disrupts essential cellular processes, most notably cell division.[1][3][4]
Mechanism of Inhibition
Armeniaspirols act as competitive inhibitors of the ClpXP and ClpYQ proteases.[1] This mode of inhibition suggests that this compound binds to the active site of the protease, preventing the binding and subsequent degradation of natural protein substrates. Docking studies have provided models for the binding of armeniaspirols within the proteolytic cavities of both ClpP (the proteolytic subunit of ClpXP) and ClpQ (the proteolytic subunit of ClpYQ).[1]
Quantitative Inhibition Data
The inhibitory potency of this compound and its synthetic analogs has been quantified through in vitro enzymatic assays. The following tables summarize the key inhibition constants (IC50 and Ki) reported in the literature.
Table 1: Inhibition of ClpXP Protease by Armeniaspirol Analogs
| Compound | Target Organism | IC50 (μM) | Notes |
| 5-chloro-armeniaspirol A | E. coli (ecClpXP) | 40 ± 1 | [5] |
Table 2: Inhibition of ClpYQ Protease by Armeniaspirol Analogs
| Compound | Target Organism | IC50 (μM) | Ki (nM) | Notes |
| 5-chloro-armeniaspirol A | B. subtilis (bsClpYQ) | 42 ± 1 | - | [5] |
| Analog 7 | B. subtilis | - | 150 ± 20 | Sub-micromolar inhibitor.[1] |
| Analog 8 | B. subtilis | - | 410 ± 70 | [1] |
Cellular Consequence: Disruption of Bacterial Cell Division
The dual inhibition of ClpXP and ClpYQ by this compound leads to a significant disruption of the bacterial cell division process.[1][3] This is a direct consequence of the proteases' roles in regulating the levels of key proteins involved in the formation and function of the divisome and elongasome.
Affected Signaling Pathway
Inhibition of ClpXP and ClpYQ results in the upregulation of several critical cell division proteins, including FtsZ, DivIVA, and MreB.[2][4] The abnormal accumulation of these proteins dysregulates the formation of the Z-ring and the overall process of septation, leading to cell elongation and eventual arrest of cell division.[1][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's molecular targets.
In Vitro Protease Inhibition Assay (Fluorometric)
This protocol is adapted from methods used to determine the IC50 values for ClpXP and ClpYQ inhibition.
Materials:
-
Purified ClpX and ClpP (or ClpY and ClpQ) proteins
-
Fluorogenic peptide substrate (e.g., Suc-Leu-Tyr-AMC)
-
This compound or its analogs dissolved in DMSO
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and the purified protease subunits (ClpX and ClpP, or ClpY and ClpQ) in each well of the 96-well plate.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm for AMC) over time.
-
Calculate the initial reaction rates (V) from the linear portion of the progress curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Determination of Inhibition Constant (Ki) for Competitive Inhibition
This protocol outlines the steps to determine the Ki value for a competitive inhibitor.
Procedure:
-
Perform the in vitro protease inhibition assay as described in section 3.1.
-
Conduct the assay at multiple fixed concentrations of the inhibitor (this compound).
-
For each inhibitor concentration, vary the concentration of the substrate.
-
Measure the initial reaction rates for each substrate and inhibitor concentration combination.
-
Generate Michaelis-Menten plots (rate vs. substrate concentration) for each inhibitor concentration.
-
Alternatively, create Lineweaver-Burk plots (1/rate vs. 1/substrate concentration).
-
For competitive inhibition, the Vmax will remain constant, while the apparent Km will increase with increasing inhibitor concentration.
-
Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate. A more accurate method involves global non-linear regression fitting of the data to the competitive inhibition model.
Bacterial Cell Division Inhibition Assay (Microscopy)
This protocol describes a method to visually assess the effect of this compound on bacterial cell division.
Materials:
-
Gram-positive bacterial strain (e.g., Bacillus subtilis)
-
Liquid growth medium (e.g., LB broth)
-
This compound
-
Fluorescent membrane stain (e.g., FM4-64)
-
Fluorescent DNA stain (e.g., DAPI)
-
Agarose (B213101) pads
-
Microscope slides and coverslips
-
Fluorescence microscope with an imaging system
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat the culture with a sub-lethal concentration of this compound (and a vehicle control).
-
Incubate the treated and control cultures for a defined period (e.g., 1-2 hours).
-
At desired time points, take aliquots of the cultures and stain with the membrane and DNA dyes.
-
Prepare agarose pads on microscope slides.
-
Spot a small volume of the stained cell suspension onto the agarose pad and cover with a coverslip.
-
Image the cells using a fluorescence microscope, capturing both phase-contrast and fluorescence images.
-
Analyze the images to observe changes in cell morphology, such as cell elongation, filamentation, and defects in septum formation and chromosome segregation.
-
Quantify cell length and other relevant morphological parameters from a large population of cells for both treated and control samples.
Conclusion
This compound represents a promising new class of antibiotics with a distinct mechanism of action targeting the essential bacterial proteases ClpXP and ClpYQ. The dual inhibition of these enzymes leads to a catastrophic failure in the regulation of cell division, ultimately resulting in bacterial cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of armeniaspirol-based therapeutics. Future investigations may focus on optimizing the structure of this compound to enhance its potency and spectrum of activity, as well as further elucidating the intricate details of its interaction with its molecular targets.
References
- 1. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.graphpad.com [cdn.graphpad.com]
Natural Analogs of Armeniaspirol C: A Technical Guide for Drug Development Professionals
Abstract
Armeniaspirols, a novel class of antibiotics isolated from Streptomyces armeniacus, have garnered significant interest within the scientific community due to their unique chemical scaffold and potent activity against multi-drug resistant Gram-positive pathogens.[1][2][3] This technical guide provides a comprehensive overview of the natural analogs of Armeniaspirol C, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies crucial for their study. Detailed quantitative data are presented in tabular format to facilitate comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.
Introduction
The rise of antibiotic resistance poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action.[4][5] Armeniaspirols, characterized by a unique chlorinated spiro[4.4]non-8-ene scaffold, represent a promising class of natural products with potent antibacterial properties.[1][2][3] Initially isolated from Streptomyces armeniacus, Armeniaspirols A, B, and C have demonstrated significant efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][4]
This guide focuses on the natural analogs of this compound, providing an in-depth analysis of their structure-activity relationships, biosynthetic origins, and mechanisms of action. By presenting detailed experimental protocols and structured data, this document aims to equip researchers with the necessary information to further explore and exploit the therapeutic potential of this fascinating class of molecules.
Natural Analogs and Biological Activity
The primary natural analogs of this compound are Armeniaspirol A and Armeniaspirol B, which differ in the alkyl chain attached to the resorcinol (B1680541) moiety.[2] Additionally, biosynthetic manipulation of the producing organism, S. armeniacus, has led to the generation of novel analogs.[6] The antibacterial activity of these compounds is primarily directed against Gram-positive bacteria, with limited to no activity observed against Gram-negative pathogens, likely due to efflux pump mechanisms in the latter.[1][4]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its key natural and biosynthetic analogs against various bacterial strains. This data provides a comparative view of their antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Armeniaspirol A | H. pylori G27 | 4-16 | [1] |
| H. pylori Hp159 (MDR) | 4-32 | [1] | |
| S. aureus (MRSA) | 2 | [4] | |
| E. faecium (VRE) | 2 | [4] | |
| Armeniaspirol B | S. aureus (MRSA) | 4 | [2] |
| E. faecium (VRE) | 4 | [2] | |
| This compound | S. aureus (MRSA) | 8 | [2] |
| E. faecium (VRE) | 8 | [2] | |
| N-des-methyl armeniaspirols (7-9) | Gram-positive pathogens | Less active than methylated counterparts | [6] |
| Various N-alkyl analogs | S. aureus (MRSA) | 0.25 - >16 | [4] |
Mechanism of Action
Armeniaspirols exhibit a dual mechanism of action, targeting both bacterial cell division and membrane integrity. This multifaceted approach may contribute to their potent activity and low propensity for resistance development.[7]
Inhibition of ATP-Dependent Proteases
A primary mechanism of action for armeniaspirols is the inhibition of the ATP-dependent proteases ClpXP and ClpYQ.[4][5][8] These proteases play a crucial role in bacterial cell division and protein homeostasis. By inhibiting ClpXP and ClpYQ, armeniaspirols disrupt the divisome and elongasome, leading to a dysregulation of key proteins such as FtsZ and MreB, ultimately causing cell division arrest.[9]
Disruption of Bacterial Cell Membranes
In addition to targeting cellular proteases, armeniaspirols, particularly Armeniaspirol A, have been shown to disrupt the bacterial cell membrane.[1] This activity is attributed to their ability to act as protonophores, dissipating the proton motive force across the membrane.[3][10] This disruption of membrane potential contributes to the bactericidal effect of these compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of armeniaspirols.
Isolation and Purification of Armeniaspirols
-
Cultivation: Streptomyces armeniacus DSM19369 is cultivated on a malt-containing medium to induce the production of armeniaspirols.[2]
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual armeniaspirol analogs.
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.[2]
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Bacterial Inoculum Preparation:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus, Brain Heart Infusion for E. faecium).
-
The culture is incubated overnight at 37°C.
-
The overnight culture is diluted in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.[11]
-
-
Compound Preparation:
-
The armeniaspirol analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A two-fold serial dilution of the compound is prepared in the appropriate broth medium in the wells of the 96-well plate.
-
-
Incubation:
-
The prepared bacterial inoculum is added to each well containing the diluted compound.
-
The plate is incubated at 37°C for 16-24 hours.[11]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
ClpXP and ClpYQ Inhibition Assay
This protocol describes a biochemical assay to measure the inhibition of protease activity.
-
Reagents and Buffers:
-
Purified ClpX, ClpP, ClpY, and ClpQ proteins.
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 20 mM MgCl2, 10% glycerol, 1 mM DTT).
-
ATP solution.
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for ClpXP).
-
-
Assay Procedure:
-
The Clp ATPase (ClpX or ClpY) and the Clp peptidase (ClpP or ClpQ) are pre-incubated in the assay buffer in a 96-well plate.
-
The armeniaspirol analog at various concentrations is added to the wells.
-
The reaction is initiated by the addition of ATP and the fluorogenic substrate.
-
The fluorescence is monitored over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
-
Data Analysis:
-
The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence curve.
-
The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts related to armeniaspirols.
Caption: Proposed biosynthetic pathway of armeniaspirols.
References
- 1. rsc.org [rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkyl substituted armeniaspirol analogs show potent antibiotic activity and have low susceptibility to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Armeniaspirol C: A Detailed Protocol for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a detailed application note and protocol for the total synthesis of Armeniaspirol C, a member of the potent Gram-positive antibiotic family of armeniaspirols. The outlined synthetic strategy is adapted from the concise total synthesis of the closely related Armeniaspirol A and is designed to be an efficient route for accessing this novel chemical scaffold for further research and drug development.
Armeniaspirols, isolated from Streptomyces armeniacus, feature a unique chlorinated spiro[4.4]non-8-ene core structure and have demonstrated significant activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[1][2]. This protocol focuses on a key strategy involving a copper-catalyzed oxidative radical cross-coupling/cyclization to construct the characteristic spirocycle.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound follows a convergent approach. The central spiro[4.4]non-8-ene core is envisioned to be formed via an intramolecular oxidative coupling of a substituted resorcinol (B1680541) and a pyrrole (B145914) derivative. This leads to two key building blocks: 6-butylresorcinol and a functionalized pyrrole moiety.
Caption: Retrosynthetic analysis of this compound.
Synthetic Protocol
The forward synthesis is a multi-step process beginning from commercially available starting materials. The following sections detail the experimental procedures for each key transformation.
Synthesis of 6-Butylresorcinol
The synthesis of the 6-butylresorcinol fragment starts from 1,3-dimethoxybenzene (B93181).
Scheme 1: Synthesis of 6-Butylresorcinol
Caption: Synthesis of the resorcinol building block.
Experimental Protocol:
-
Alkylation of 1,3-Dimethoxybenzene: To a solution of 1,3-dimethoxybenzene in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1 hour at 0 °C, then add 1-bromobutane (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Demethylation: The resulting 1-butyl-2,6-dimethoxybenzene is dissolved in anhydrous dichloromethane (B109758) (DCM) and cooled to -78 °C. Boron tribromide (BBr3, 2.5 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to afford 6-butylresorcinol.
Synthesis of the Pyrrole Fragment and Spirocyclization
The commercially available 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione serves as the starting material for the pyrrole fragment.
Scheme 2: Spirocyclization and Final Steps
Caption: Key spirocyclization and final oxidation.
Experimental Protocol:
-
Copper-Catalyzed Oxidative Radical Cross-Coupling/Cyclization: To a solution of 6-butylresorcinol (1.0 eq) and 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione (1.2 eq) in toluene at room temperature, add copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2, 0.2 eq). To this mixture, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.2 eq) in one portion. Stir the reaction vigorously for 15 minutes at room temperature. The reaction is then quenched with saturated aqueous NaHCO3 solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield 5-desoxo-Armeniaspirol C.
-
Late-Stage Oxidation: The 5-desoxo-Armeniaspirol C (1.0 eq) is dissolved in 1,4-dioxane. DDQ (1.5 eq) is added, and the mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.
Data Summary
The following table summarizes the expected yields for the key steps in the total synthesis of this compound, based on the reported synthesis of Armeniaspirol A[3][4][5].
| Step | Product | Starting Material(s) | Reagents and Conditions | Yield (%) |
| 1 | 1-Butyl-2,6-dimethoxybenzene | 1,3-Dimethoxybenzene, 1-bromobutane | n-BuLi, THF, 0 °C to rt | ~85 |
| 2 | 6-Butylresorcinol | 1-Butyl-2,6-dimethoxybenzene | BBr3, DCM, -78 °C to rt | ~78 |
| 3 | 5-desoxo-Armeniaspirol C | 6-Butylresorcinol, 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione | Cu(OTf)2, DDQ, Toluene, rt, 15 min | ~68 |
| 4 | This compound | 5-desoxo-Armeniaspirol C | DDQ, 1,4-dioxane, reflux | ~50-60 |
| Overall | This compound | 1,3-Dimethoxybenzene, 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione | ~20-25 |
Conclusion
This protocol outlines a concise and efficient total synthesis of this compound. The key transformation is a copper-catalyzed oxidative radical cross-coupling reaction that rapidly constructs the complex spirocyclic core of the molecule. This synthetic route provides a reliable method for accessing this compound and its analogs for further biological evaluation and as a platform for the development of new antibiotics to combat drug-resistant bacteria. The modularity of this synthesis allows for the generation of a library of armeniaspirol derivatives by varying the resorcinol and pyrrole building blocks.
References
- 1. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- 3. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Armeniaspirol C in a Microbiology Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armeniaspirols are a class of natural products isolated from the bacterium Streptomyces armeniacus.[1] Armeniaspirol C, along with its analogues A and B, exhibits potent antibacterial activity, particularly against a range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in a microbiology laboratory setting.
The primary mechanisms of action for armeniaspirols involve the inhibition of essential bacterial enzymes and the disruption of the cell membrane. Specifically, they target and inhibit the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for cellular protein quality control and the regulation of cell division in Gram-positive bacteria.[3][4][5] Inhibition of these proteases leads to a dysregulation of the divisome and ultimately results in the cessation of cell division.[3][5] Additionally, there is evidence to suggest that armeniaspirols can act as protonophores, disrupting the bacterial cell membrane potential.[6]
These unique mechanisms of action make this compound a valuable tool for research into novel antibacterial agents and for studying essential cellular processes in Gram-positive bacteria.
Data Presentation
The following tables summarize the antimicrobial activity of armeniaspirols against various Gram-positive pathogens. While specific data for this compound is often presented as part of the broader armeniaspirol family, its activity is comparable to the analogues listed.
Table 1: Minimum Inhibitory Concentrations (MICs) of Armeniaspirol Analogues against Gram-Positive Pathogens
| Bacterial Strain | Armeniaspirol A (µg/mL) | Armeniaspirol B (µg/mL) | Other Analogues (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 4 - 16 | 4 - 16 | 0.5 - >32 | [7] |
| Enterococcus faecium (VRE) | 4 - 16 | 4 - 16 | 1 - >32 | [7] |
| Bacillus subtilis | 1 - 4 | 1 - 4 | 0.5 - 8 | [2][7] |
| Streptococcus pneumoniae (PRSP) | Potent Activity Reported | Potent Activity Reported | Not Specified | [7] |
Note: The range of MIC values for "Other Analogues" reflects the evaluation of various synthetic derivatives of armeniaspirol.[7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD
600of 0.4-0.6). -
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5^ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
This will create a range of this compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5^ CFU/mL.
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: ClpXP Protease Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on the activity of the ClpXP protease.
Materials:
-
This compound
-
Purified ClpX and ClpP proteins
-
Fluorescently labeled casein substrate (e.g., FITC-casein)
-
Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 20 mM MgCl
2, 10% glycerol, 1 mM DTT) -
ATP
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of FITC-casein in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the following components in order:
-
Assay buffer
-
This compound at various concentrations (or DMSO for control)
-
Purified ClpX and ClpP proteins
-
-
Incubate the mixture for 10 minutes at room temperature to allow for potential inhibitor binding.
-
-
Initiation of Reaction:
-
Add FITC-casein to each well.
-
Initiate the proteolytic reaction by adding ATP to each well.
-
-
Measurement of Protease Activity:
-
Immediately begin monitoring the increase in fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorescence microplate reader. The degradation of FITC-casein by ClpXP results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC
50value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 3: Bacterial Membrane Potential Assay
This protocol details the use of the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential induced by this compound.[8][9][10]
Materials:
-
This compound
-
DiSC
3(5) dye -
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Bacterial Cells:
-
Grow bacteria to the mid-logarithmic phase as described in Protocol 1.
-
Harvest the cells by centrifugation and wash them twice with the assay buffer.
-
Resuspend the cells in the assay buffer to an OD
600of approximately 0.05.
-
-
Dye Loading:
-
Add DiSC
3(5) to the bacterial suspension to a final concentration of 1 µM. -
Incubate in the dark at room temperature for approximately 30 minutes to allow the dye to accumulate in the polarized bacterial cells, which results in quenching of its fluorescence.
-
-
Assay in Microplate:
-
Add 200 µL of the dye-loaded bacterial suspension to the wells of a 96-well black microtiter plate.
-
Monitor the baseline fluorescence (excitation ~622 nm, emission ~670 nm) for a few minutes to ensure stability.
-
-
Addition of this compound:
-
Add various concentrations of this compound to the wells.
-
Use DMSO as a vehicle control and CCCP (e.g., 10 µM) as a positive control for complete depolarization.
-
-
Measurement of Depolarization:
-
Immediately after adding the compounds, monitor the change in fluorescence intensity over time.
-
Depolarization of the cell membrane leads to the release of the DiSC
3(5) dye into the buffer, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound.
-
Compare the fluorescence increase caused by this compound to that of the positive control (CCCP) to quantify its depolarizing activity.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Broth microdilution MIC assay workflow.
Caption: Bacterial membrane potential assay workflow.
References
- 1. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cheminst.ca [cheminst.ca]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Armeniaspirol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Armeniaspirol C, a member of a novel class of antibiotics with potent activity against Gram-positive pathogens.[1][2]
Introduction
Armeniaspirols are a unique class of natural products isolated from Streptomyces armeniacus.[2] They have demonstrated significant antibacterial activity against a range of clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] The primary mechanism of action of armeniaspirols involves the inhibition of the essential bacterial ATP-dependent proteases ClpXP and ClpYQ.[3][4][5][6] This inhibition disrupts the normal processes of protein degradation and quality control within the bacterial cell, leading to a dysregulation of cell division and ultimately, bacterial cell death.[3][4][7] A secondary mechanism involving the depolarization of the bacterial cell membrane has also been proposed. Understanding the MIC of this compound against various bacterial strains is a critical step in its development as a potential therapeutic agent.
Data Presentation
The following table summarizes the representative Minimum Inhibitory Concentration (MIC) values of the parent Armeniaspirol compound against a panel of clinically relevant Gram-positive bacterial strains. This data is essential for understanding the spectrum of activity and potency of this class of compounds.
| Bacterial Strain | Organism | Resistance Profile | MIC (µg/mL) |
| USA100 | Staphylococcus aureus | MRSA | 1.0 |
| USA200 | Staphylococcus aureus | MRSA | 1.0 |
| USA300 | Staphylococcus aureus | MRSA | 2.0 |
| USA400 | Staphylococcus aureus | MRSA | 2.0 |
| V583 | Enterococcus faecium | VRE | 4.0 |
Data is representative of the parent armeniaspirol compound as reported in the literature. Specific values for this compound may vary.
Mechanism of Action Signaling Pathway
The primary antibacterial mechanism of this compound is the inhibition of the ClpXP and ClpYQ protease systems, which are crucial for bacterial protein homeostasis and cell division.
Caption: Inhibition of ClpXP and ClpYQ by this compound.
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines.
Principle
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Test bacterial strains (e.g., S. aureus, E. faecium)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
Experimental Workflow Diagram
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution
a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution. b. Further dilute the stock solution in CAMHB to achieve a starting concentration that is twice the highest concentration to be tested in the assay.
2. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension into the broth that will be used for inoculation.
3. Serial Dilution and Inoculation
a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the starting concentration of this compound (prepared in step 1b) to well 1. c. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down several times. d. Continue this two-fold serial dilution process across the plate to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no drug). f. Well 12 will serve as the sterility control (no bacteria). g. Inoculate wells 1 through 11 with 50 µL of the final bacterial inoculum (prepared in step 2d). Do not inoculate well 12. h. The final volume in each well (except well 12) will be 100 µL.
4. Incubation
a. Cover the microtiter plate with a lid or an adhesive seal. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results
a. After incubation, visually inspect the wells for turbidity. A button of bacterial growth at the bottom of the U-bottom wells indicates growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The growth control (well 11) should show distinct turbidity. d. The sterility control (well 12) should remain clear.
Quality Control
To ensure the accuracy and reproducibility of the MIC assay, it is essential to include quality control (QC) strains with known MIC values for standard antibiotics in each run. The results for the QC strains should fall within the acceptable ranges as defined by the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
The broth microdilution assay is a robust and reliable method for determining the MIC of this compound against various Gram-positive pathogens. The data generated from this assay is fundamental for the continued research and development of this promising new class of antibiotics. Adherence to standardized protocols and the inclusion of appropriate quality control measures are paramount for obtaining accurate and reproducible results.
References
- 1. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application of Armeniaspirol C in MRSA (methicillin-resistant Staphylococcus aureus) research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armeniaspirols are a class of potent antibiotics produced by Streptomyces armeniacus that have demonstrated significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Armeniaspirol C and its analogs represent a promising scaffold for the development of new therapeutics to combat antimicrobial resistance. A key characteristic of armeniaspirols is the low frequency at which MRSA develops resistance to them, making them particularly interesting for further investigation.[2] This document provides detailed application notes and protocols for the use of this compound in MRSA research, focusing on its mechanism of action, in vitro efficacy, and methods for evaluating its antibacterial properties.
Mechanism of Action
This compound exhibits a dual mechanism of action against MRSA, contributing to its potent antibacterial effects. This multifaceted approach reduces the likelihood of resistance development. The primary mechanisms are:
-
Inhibition of ClpXP and ClpYQ ATP-Dependent Proteases: Armeniaspirols directly inhibit the essential ATP-dependent proteases ClpXP and ClpYQ.[1][3][4][5] These proteases are crucial for cellular homeostasis, including protein quality control and the degradation of misfolded or damaged proteins. Inhibition of ClpXP and ClpYQ leads to a dysregulation of the divisome, a protein complex responsible for cell division. This disruption ultimately results in the arrest of cell division and bacterial cell death.[1][4]
-
Disruption of Bacterial Cell Membrane Potential: Armeniaspirol A, a closely related analog, has been shown to act as a protonophore, transporting protons across the bacterial cell membrane.[6] This action dissipates the proton motive force, leading to membrane depolarization and subsequent cell death. This mechanism contributes to the rapid bactericidal activity observed with this class of compounds.
Data Presentation
The following tables summarize the in vitro activity of this compound and its analogs against various strains of MRSA.
Table 1: Minimum Inhibitory Concentrations (MIC) of Armeniaspirols against MRSA Strains
| Compound | MRSA USA100 MIC (µg/mL) | MRSA USA200 MIC (µg/mL) | MRSA USA300 MIC (µg/mL) | MRSA USA400 MIC (µg/mL) |
| This compound | 4 | 4 | 4 | 4 |
| N-hexyl-armeniaspirol analog | 1 | 1 | 1 | 1 |
| N-benzyl-armeniaspirol analog | 2 | 2 | 2 | 2 |
| N-phenethyl-armeniaspirol analog | 1 | 1 | 1 | 1 |
Data extracted from "Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ".[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MRSA strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the MRSA strain and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Preparation of this compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, bringing the final volume to 100 µL. This will result in a final inoculum concentration of 5 x 10⁵ CFU/mL. b. Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Checkerboard Synergy Assay
This protocol is used to assess the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and another antibiotic.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution
-
MRSA strain of interest
-
CAMHB
-
Sterile 96-well microtiter plates
-
Materials for inoculum preparation as in the MIC assay
Protocol:
-
Inoculum Preparation: a. Prepare the MRSA inoculum as described in the MIC assay protocol to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Plate Setup: a. In a 96-well plate, add 50 µL of CAMHB to all wells. b. Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound. c. Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic. d. This creates a matrix of concentrations. Column 11 can be used for the MIC determination of the second antibiotic alone, and row H for the MIC of this compound alone.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. Determine the MIC of each drug alone and in combination.
-
Data Analysis: a. Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well showing no growth:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
- FICI = FIC of this compound + FIC of second antibiotic b. Interpret the FICI as follows:
- Synergy: FICI ≤ 0.5
- Additive: 0.5 < FICI ≤ 1
- Indifference: 1 < FICI ≤ 4
- Antagonism: FICI > 4
Time-Kill Assay
This protocol evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
MRSA strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation: a. Grow an overnight culture of the MRSA strain in CAMHB. b. Dilute the overnight culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: a. Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). b. Include a growth control tube without any antibiotic.
-
Inoculation and Incubation: a. Inoculate each tube with the prepared MRSA suspension. b. Incubate the tubes at 37°C with shaking.
-
Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. b. Perform serial ten-fold dilutions of the aliquots in sterile saline. c. Plate a known volume of each dilution onto agar plates.
-
Colony Counting and Analysis: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies (CFU/mL) on each plate. c. Plot the log₁₀ CFU/mL versus time for each concentration of this compound. d. A ≥ 3-log₁₀ decrease in CFU/mL compared to the initial inoculum is considered bactericidal activity. A < 3-log₁₀ decrease is considered bacteriostatic.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Experimental Workflow for In Vitro Testing of this compound against MRSA.
Caption: Dual Mechanism of Action of this compound against MRSA.
References
- 1. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
Application Notes and Protocols for Evaluating the Efficacy of Armeniaspirol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armeniaspirols are a class of natural products isolated from Streptomyces armeniacus that exhibit potent antibacterial activity, particularly against Gram-positive pathogens.[1][2] Armeniaspirol C and its analogs have a unique mechanism of action, primarily targeting the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for bacterial cell division.[3][4][5] This inhibition leads to dysregulation of the divisome and eventual cell death.[3][6] Additionally, some evidence suggests that armeniaspirols may also function as protonophores, disrupting the bacterial cell membrane's electrical potential.[1][7] Notably, the development of resistance to armeniaspirols appears to be limited.[2][7]
These application notes provide a comprehensive set of protocols to enable researchers to rigorously evaluate the efficacy of this compound as a potential antibacterial agent. The described experiments are designed to confirm its spectrum of activity, elucidate its mechanism of action, and assess its therapeutic potential.
I. In Vitro Efficacy Assessment
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of various bacterial strains.
Protocol:
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (including MRSA strains like USA300), Bacillus subtilis, Enterococcus faecium (including VRE strains), Streptococcus pneumoniae (including penicillin-resistant strains).
-
Gram-negative: Escherichia coli (wild-type and ΔtolC mutant), Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Other: Helicobacter pylori.
-
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. Specific media may be required for fastidious organisms like S. pneumoniae and H. pylori.
-
Procedure (Broth Microdilution): a. Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. Concentrations should typically range from 0.06 to 64 µg/mL. b. Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. c. Include a positive control (bacteria in broth without compound) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours. For H. pylori, incubate under microaerophilic conditions. e. The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (ATCC 29213) | |||
| MRSA (USA300) | |||
| B. subtilis (ATCC 6633) | |||
| VRE (E. faecium) | |||
| E. coli (ATCC 25922) | |||
| E. coli (ΔtolC) | |||
| H. pylori (G27) |
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Protocol:
-
Prepare cultures of a representative Gram-positive strain (e.g., MRSA USA300) to the mid-logarithmic phase of growth.
-
Add this compound at concentrations of 1x, 4x, and 8x the predetermined MIC.
-
Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar (B569324) plates to determine the number of viable cells (CFU/mL).
-
A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Data Presentation:
| Time (hours) | Control (CFU/mL) | 1x MIC (CFU/mL) | 4x MIC (CFU/mL) | 8x MIC (CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
II. Mechanism of Action Studies
ClpP Protease Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the proteolytic activity of the ClpXP or ClpYQ complex.
Protocol:
-
Reagents: Purified ClpP, ClpX (or ClpY and ClpQ), ATP, and a fluorogenic peptide substrate (e.g., casein-FITC).
-
Procedure: a. In a 96-well plate, combine ClpP, ClpX, and ATP in a suitable buffer. b. Add varying concentrations of this compound. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the rate of peptide cleavage. e. Calculate the IC50 value for this compound.
Data Presentation:
| This compound (µM) | ClpXP Activity (% of Control) | ClpYQ Activity (% of Control) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Signaling Pathway Diagram:
References
- 1. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cheminst.ca [cheminst.ca]
- 6. Armeniaspirols inhibit the AAA+ proteases ClpXP... [experts.mcmaster.ca]
- 7. N-alkyl substituted armeniaspirol analogs show potent antibiotic activity and have low susceptibility to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Armeniaspirol C
These application notes provide detailed methodologies for the quantification of Armeniaspirol C in laboratory samples, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques and aim to provide a comprehensive guide for accurate and reproducible measurements.
Application Note 1: Quantification of this compound in Streptomyces armeniacus Culture by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details a method for the extraction and subsequent quantification of this compound from liquid cultures of Streptomyces armeniacus using HPLC-UV. This method is suitable for monitoring the production of this compound in different bacterial strains or under various culture conditions.
Experimental Protocol
1. Sample Preparation: Extraction of Armeniaspirols from S. armeniacus Culture
-
Culture Inoculation and Growth: Inoculate spores of S. armeniacus into a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized production medium) and incubate at 30°C with shaking for a specified period (e.g., 7 days) to allow for the production of secondary metabolites, including this compound.
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
-
Extraction:
-
To the supernatant, add an equal volume of an organic solvent such as ethyl acetate (B1210297).
-
Mix vigorously for at least 1 hour to ensure thorough extraction of the armeniaspirols into the organic phase.
-
Separate the organic layer from the aqueous layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape) is commonly used. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile (linear gradient)
-
25-30 min: 90% Acetonitrile (isocratic)
-
30-35 min: 90% to 10% Acetonitrile (linear gradient)
-
35-40 min: 10% Acetonitrile (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 300 nm has been reported for the analysis of armeniaspirols.[1]
-
-
Quantification:
-
Prepare a calibration curve using a purified standard of this compound of known concentrations.
-
Inject the standards and the prepared samples into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the samples by correlating the peak area with the calibration curve.
-
Data Presentation
The following table provides an example of how to present quantitative data for the relative production of armeniaspirols in different engineered strains of S. armeniacus, as detected by HPLC.[1]
| Strain | Genetic Modification | Relative Armeniaspirol Production (Area Units) | Standard Deviation |
| Wild Type | None | 1.00 | 0.12 |
| Strain A | Overexpression of Gene X | 2.50 | 0.25 |
| Strain B | Knockout of Gene Y | 0.50 | 0.08 |
| Strain C | Precursor Feeding | 3.10 | 0.31 |
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Application Note 2: Development of a Quantitative Method for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, particularly in complex matrices such as plasma or tissue extracts, an LC-MS/MS method is recommended. This note outlines the steps for developing a robust LC-MS/MS assay.
Experimental Protocol
1. Sample Preparation
The sample preparation method should be adapted to the specific matrix.
-
For Bacterial Cultures: Follow the liquid-liquid extraction protocol described in Application Note 1.
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
For Tissues:
-
Homogenize the tissue sample in a suitable buffer.
-
Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte from the tissue homogenate.
-
2. LC-MS/MS Method Development
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Analyte Tuning and Optimization (Mass Spectrometry):
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (Q1), which is typically the protonated molecule [M+H]⁺ in positive ionization mode.
-
Perform a product ion scan to identify the most abundant and stable fragment ions (product ions, Q3) generated from the precursor ion through collision-induced dissociation.
-
Optimize the collision energy and other MS parameters for the selected precursor-product ion transitions (Multiple Reaction Monitoring - MRM).
-
-
Chromatography Development (Liquid Chromatography):
-
Select a suitable column, typically a C18 or similar reversed-phase column.
-
Develop a mobile phase gradient (e.g., water and acetonitrile or methanol with additives like formic acid or ammonium (B1175870) formate) to achieve good chromatographic peak shape and separation from matrix components.
-
Optimize the flow rate and column temperature.
-
-
Method Validation: Validate the developed method according to relevant guidelines (e.g., FDA or ICH) for parameters including:
-
Linearity and Range
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability
-
Data Presentation
The following table should be populated with experimentally determined parameters during method development.
| Parameter | Value |
| Mass Spectrometry | |
| Ionization Mode | Positive ESI |
| Precursor Ion (Q1) for this compound | To be determined |
| Product Ion (Q3) for this compound | To be determined |
| Collision Energy (eV) | To be determined |
| Internal Standard | To be selected (e.g., a structural analog) |
| Liquid Chromatography | |
| Column | e.g., C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized |
| Flow Rate | e.g., 0.4 mL/min |
| Column Temperature | e.g., 40°C |
Workflow Diagram
Caption: Workflow for developing a quantitative LC-MS/MS method.
Mechanism of Action of Armeniaspirols
Armeniaspirols exert their antibiotic effect by inhibiting the ATP-dependent proteases ClpXP and ClpYQ in Gram-positive bacteria.[2][3] This inhibition disrupts the normal process of protein degradation, leading to an accumulation of key proteins involved in cell division, such as FtsZ and DivIVA. The dysregulation of these proteins ultimately results in the arrest of cell division and bacterial cell death.
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Armeniaspirol C for biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Armeniaspirol C. Our goal is to help you overcome challenges related to the solubility of this compound in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product isolated from Streptomyces armeniacus.[][2] It belongs to a class of antibiotics with a unique structure that exhibits potent activity against Gram-positive bacteria.[][2] The primary mechanism of action of armeniaspirols is the inhibition of the ATP-dependent proteases ClpXP and ClpYQ.[3][4][5][6] This inhibition disrupts the regulation of the divisome and elongasome, leading to an arrest of cell division.[][3]
Q2: I'm having trouble dissolving this compound in aqueous buffers for my assay. Why is it poorly soluble?
Like many natural products with complex structures, this compound is a lipophilic molecule with low aqueous solubility. Its chemical structure contains hydrophobic regions that are not readily solvated by water.
Q3: What are the recommended initial solvents for preparing a stock solution of this compound?
For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving lipophilic compounds for in vitro assays.[7][8] Ethanol can also be considered.[7] It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted into your aqueous assay buffer to the final desired concentration.
Q4: What is the maximum percentage of organic solvent, like DMSO, that I can use in my cell-based assay?
The concentration of the co-solvent should be kept as low as possible to avoid cellular toxicity.[7] For many cell-based assays, the final concentration of DMSO is typically kept at or below 0.1% to 0.5% (v/v) to minimize effects on cell viability and function.[7] However, the tolerance of your specific cell line to any solvent should be determined empirically by running a solvent toxicity control.
Q5: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include the use of surfactants, and complexation with cyclodextrins.[9][10][11][12][13][14][15][16]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the final assay buffer.
-
Solution: Decrease the final concentration of this compound in your assay. Determine the maximum tolerated final concentration by performing a serial dilution of your stock solution into the assay buffer and observing for precipitation.
Possible Cause 2: The percentage of the organic co-solvent in the final solution is too low to maintain solubility.
-
Solution 1: Optimize the co-solvent concentration. While keeping the final solvent concentration as low as possible for biological compatibility, you may need to slightly increase it. Always include a vehicle control with the same final solvent concentration in your experiments to account for any solvent effects.
-
Solution 2: Employ a different solubilization technique. Consider using surfactants or cyclodextrins to improve aqueous solubility.
Issue 2: I am observing toxicity in my cell-based assay that I suspect is due to the solvent and not this compound.
Possible Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high for your specific cell line.
-
Solution: Perform a solvent toxicity test. Before treating cells with this compound, establish a dose-response curve for the solvent alone. Culture your cells with increasing concentrations of the solvent (e.g., DMSO from 0.01% to 2%) and measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®). This will allow you to determine the maximum non-toxic concentration of the solvent for your experimental system.
Data Presentation: Solubility of this compound
The following table summarizes the approximate solubility of this compound in various solvents. This data is intended as a guide for solvent selection and stock solution preparation.
| Solvent/System | Approximate Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.01 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for primary stock solutions. |
| Ethanol (95%) | > 20 | Alternative for primary stock solutions. |
| 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | ~ 0.5 - 1.0 | Significant improvement in aqueous solubility. |
| 1% (w/v) Polysorbate 80 (Tween® 80) in water | ~ 0.1 - 0.3 | Moderate improvement in aqueous solubility. |
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of this compound
This protocol is based on the shake-flask method, a common technique for determining thermodynamic solubility.[17]
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator)
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After incubation, let the vials stand undisturbed to allow the excess solid to settle.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant, avoiding disturbance of the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or µM.
-
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol describes a method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.[13][18]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Freeze-dryer (lyophilizer) or oven for drying
Procedure (Kneading Method):
-
In a mortar, place a specific molar ratio of HP-β-CD to this compound (e.g., 2:1 or higher).
-
Add a small amount of water to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C or by freeze-drying to obtain a solid powder.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.
Procedure (Co-precipitation Method): [18][19]
-
Dissolve HP-β-CD in deionized water with stirring to create a concentrated solution (e.g., 20% w/v).
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
Remove the organic solvent under reduced pressure (if applicable) or cool the solution to induce precipitation of the complex.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold water to remove any free drug or cyclodextrin.
-
Dry the collected solid, for instance by freeze-drying.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Mechanism of action of this compound leading to cell division arrest.
References
- 2. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. scispace.com [scispace.com]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. benchchem.com [benchchem.com]
- 18. oatext.com [oatext.com]
- 19. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
Stability of Armeniaspirol C in different solvents and pH conditions.
This technical support center provides guidance on the stability of Armeniaspirol C in various solvents and under different pH conditions. As specific stability data for this compound is not extensively published, this guide is based on the general chemical properties of its structural motifs, including the spiroketal and chlorinated pyrrole (B145914) moieties, as well as standard practices for stability testing of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The spiroketal linkage in this compound is susceptible to acid- and base-catalyzed hydrolysis.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents may facilitate degradation, while aprotic solvents are generally preferred for storage.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[2]
-
Light: Exposure to UV or visible light can potentially lead to photolytic degradation.
-
Oxygen: The presence of dissolved oxygen may lead to oxidative degradation of the molecule.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use and analytical purposes, high-purity aprotic solvents such as acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) are recommended. For long-term storage, it is advisable to store this compound as a dry solid at -20°C or below, protected from light and moisture. If a stock solution is required, prepare it in a high-purity aprotic solvent and store it at -80°C.
Q3: How does pH affect the stability of this compound?
A3: The spiroketal core of this compound is prone to hydrolysis under both acidic and basic conditions. Acidic conditions can lead to the protonation of the ketal oxygen, followed by ring-opening. Basic conditions can also promote hydrolysis, although the mechanism may differ. It is crucial to maintain a neutral pH environment to minimize degradation.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound have not been documented in the literature, hydrolysis of the spiroketal would likely lead to a ring-opened product. The nature and extent of degradation will depend on the specific stress conditions applied.
Troubleshooting Guides
Issue 1: Rapid loss of compound activity in an aqueous buffer.
-
Possible Cause: The pH of your buffer may be promoting the hydrolysis of the spiroketal in this compound.
-
Troubleshooting Steps:
-
Measure the pH of your buffer to ensure it is within the neutral range (pH 6.5-7.5).
-
Consider using a buffer with a lower ionic strength, as high salt concentrations can sometimes accelerate degradation.
-
If possible, prepare fresh solutions of this compound immediately before use to minimize the time it spends in an aqueous environment.
-
Perform a time-course experiment to quantify the rate of degradation in your specific buffer system.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Inconsistent storage and handling of this compound stock solutions may be leading to variable levels of degradation.
-
Troubleshooting Steps:
-
Ensure that stock solutions are stored at a consistent, low temperature (preferably -80°C).
-
Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Always protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Before use, allow the stock solution to equilibrate to room temperature slowly and vortex gently to ensure homogeneity.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Purity Remaining (%) | Appearance of Degradation Products (HPLC) |
| Acetonitrile | >98% | Minimal |
| DMSO | >99% | None Detected |
| Methanol | ~90% | Minor peaks observed |
| Water (pH 7) | ~85% | Significant degradation peaks |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Table 2: Hypothetical Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C.
| pH | Half-life (hours) |
| 3.0 | < 1 |
| 5.0 | ~ 8 |
| 7.0 | > 48 |
| 9.0 | ~ 12 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Different Solvents
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Sample Preparation: Aliquot the stock solution into separate vials for each solvent to be tested. Evaporate the solvent under a stream of nitrogen.
-
Incubation: Add the test solvents (e.g., acetonitrile, DMSO, methanol, buffered water at pH 7) to the vials to achieve a final concentration of 100 µg/mL.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 25°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
Protocol 2: General Procedure for Assessing the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare a concentrated stock solution of this compound in a small amount of co-solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into each of the prepared buffers to the desired final concentration, ensuring the final concentration of the co-solvent is low (e.g., <1%).
-
Time Points: Incubate the samples at a controlled temperature (e.g., 37°C). At specified time points, withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots by HPLC to determine the concentration of this compound remaining.
-
Data Evaluation: Plot the natural logarithm of the concentration of this compound versus time for each pH to determine the degradation rate constant and the half-life.
Visualizations
Caption: Workflow for Stability Testing of this compound.
References
Technical Support Center: Enhancing Armeniaspirol Production in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Armeniaspirols from Streptomyces.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or no Armeniaspirol production | Suboptimal fermentation conditions. | Optimize culture medium components (carbon, nitrogen, phosphate (B84403) sources), pH, temperature, and agitation speed. Refer to the Experimental Protocols section for a baseline fermentation medium.[1][2][3][4] |
| Inactive or low-expressing biosynthetic gene cluster (BGC). | Overexpress pathway-specific positive regulatory genes or key biosynthetic genes within the Armeniaspirol BGC.[5] Consider expressing a heterologous fatty acyl-CoA synthase, which has been shown to significantly upregulate production.[6][7] | |
| Competition for precursors with other secondary metabolite pathways. | Identify and delete competing polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters. This has been shown to improve Armeniaspirol yield by up to seven-fold.[6][8][7] | |
| Genetic instability of the production strain. | Perform regular quality control of the strain from cryostocks. Re-isolate single colonies and verify their productivity to ensure a homogenous and high-producing culture. | |
| Inconsistent production yields between batches | Variability in inoculum quality. | Standardize the preparation of the seed culture, ensuring consistent age, cell density, and morphology before inoculating the production culture.[6] |
| Inconsistent media preparation. | Prepare media components from fresh, high-quality stocks. Ensure accurate weighing and pH adjustment for all batches. | |
| Contamination of the culture. | Implement strict aseptic techniques throughout the entire process, from media preparation to fermentation and sampling. The slow growth of Streptomyces makes it susceptible to contamination.[9] | |
| Presence of undesired Armeniaspirol analogs | Activity of specific tailoring enzymes in the BGC. | Genetic manipulation of tailoring enzymes, such as methyltransferases or halogenases, can alter the profile of produced analogs.[10] This can be a strategy for generating novel derivatives. |
| Precursor-directed biosynthesis. | The feeding of different acyl-CoA derivatives can lead to the production of novel Armeniaspirol analogs.[11][12] | |
| Difficulty in extracting and purifying Armeniaspirols | Inefficient extraction method. | Use a suitable organic solvent for extraction from the fermentation broth and mycelium. A common method involves solid-liquid extraction followed by solid-phase extraction (SPE) for purification.[13] |
| Degradation of the compound. | Armeniaspirols may be sensitive to pH and temperature. Perform extraction and purification steps at controlled temperatures and avoid extreme pH conditions. |
Frequently Asked Questions (FAQs)
1. What is a typical starting point for optimizing Armeniaspirol production?
A good starting point is to establish a reliable baseline production level using a known fermentation medium and then systematically optimize parameters such as carbon and nitrogen sources, pH, and temperature.[1][3][4] Genetic engineering strategies, such as overexpressing key biosynthetic genes, can then be applied to the optimized fermentation conditions for synergistic effects.[6][8][7]
2. How can I increase the precursor supply for Armeniaspirol biosynthesis?
Enhancing the supply of the dichloropyrrolyl starter unit and the 2-alkylmalonyl CoA extender unit is crucial. This can be achieved by overexpressing the genes responsible for their synthesis within the Armeniaspirol BGC.[10][11][12] Additionally, engineering primary metabolism to increase the pool of general precursors like acetyl-CoA and malonyl-CoA can be beneficial. The expression of a heterologous fatty acyl-CoA synthase has proven to be a highly effective strategy, leading to a 97-fold increase in yield.[6][8][7]
3. What are the key genes in the Armeniaspirol biosynthetic gene cluster to target for overexpression?
Based on successful studies, overexpressing the genes for the extender unit pathway (e.g., armJKLN) or the late-stage N-methyltransferase (armO) can lead to significant (12 to 49-fold) improvements in Armeniaspirol production.[6][8]
4. Is it better to use a native Streptomyces producer or a heterologous host?
While heterologous expression is a common strategy for producing secondary metabolites, enhancing production in a native or alternative Streptomyces producer has shown significant success for Armeniaspirols.[6][8][7] Native producers are already adapted for the biosynthesis of the compound, which can be an advantage.
5. How do I confirm that my engineered strain is producing Armeniaspirols?
The production of Armeniaspirols can be confirmed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for accurate identification and quantification of the compounds in the culture extract.[1][10]
Quantitative Data on Production Enhancement
The following table summarizes the reported fold-increases in Armeniaspirol production achieved through various engineering strategies.
| Genetic Engineering Strategy | Fold Increase in Production | Reference |
| Deletion of a competing polyketide cluster | 7-fold | [6][8] |
| Overexpression of the extender unit pathway (ArmJKLN) | 12-fold | [6] |
| Overexpression of the late-stage N-methyltransferase (ArmO) | 49-fold | [6][8] |
| Expression of a heterologous fatty acyl-CoA synthase | 97-fold | [6][8][7] |
Experimental Protocols
Baseline Fermentation Protocol for Armeniaspirol Production
1. Seed Culture Preparation:
-
Medium: 0.4% glucose, 0.4% yeast extract, 1% malt (B15192052) extract, 0.2% CaCO₃, pH 7.0.
-
Inoculation: Inoculate with a fresh spore suspension or a mycelial fragment from a well-grown agar (B569324) plate of Streptomyces.
-
Incubation: Incubate for 3 days at 28°C with shaking at 200 rpm.[6]
2. Production Culture:
-
Medium: ISP2 medium (0.4% glucose, 0.4% yeast extract, 1% malt extract) is a common starting point. Optimization may involve testing different carbon and nitrogen sources.
-
Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubation: Ferment for 5-7 days at 28°C with shaking at 200 rpm.
Armeniaspirol Extraction and Analysis
1. Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Homogenize the mycelium and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
2. Analysis:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze by HPLC-MS/MS for identification and quantification of Armeniaspirols.
Visualizations
Caption: Overview of the Armeniaspirol biosynthetic pathway in Streptomyces.
References
- 1. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing armeniaspirols production through multi-level engineering of a native Streptomyces producer - A*STAR OAR [oar.a-star.edu.sg]
- 8. Enhancing armeniaspirols production through multi-level engineering of a native Streptomyces producer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Armeniaspirol C Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation of Armeniaspirol C, a potent antibiotic with a unique spiro[4.4]non-8-ene scaffold. The information presented here is based on the known chemical reactivity of its functional groups. As of the latest update, specific experimental degradation studies on this compound are not extensively available in the public domain. Therefore, the degradation pathways and products described are predicted based on established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its structure, which includes a spiroketal, a dichlorinated pyrrole (B145914) ring, and a ketone, the most probable degradation pathways are:
-
Hydrolysis: The spiroketal linkage is susceptible to acid-catalyzed or, to a lesser extent, base-catalyzed hydrolysis. This would lead to the opening of one or both of the heterocyclic rings attached to the spiro center.
-
Oxidation: The electron-rich pyrrole ring and the allylic positions of the cyclopentene (B43876) ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species, or strong oxidizing agents.
-
Photodegradation: Complex polycyclic molecules like this compound can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to a variety of reactions, including rearrangements and cleavage of the molecule.
Q2: I am observing a loss of activity in my this compound sample. What could be the cause?
Loss of bioactivity is likely linked to the chemical degradation of the molecule. The primary functional groups responsible for its antibiotic activity are susceptible to the degradation pathways mentioned above. Any modification to the spiroketal core or the chlorinated pyrrole moiety could significantly impact its ability to bind to its molecular targets. To troubleshoot, consider the following:
-
Storage Conditions: Has the sample been exposed to acidic or basic conditions, light, or high temperatures?
-
Solvent Purity: Are the solvents used for storage and experimentation free of acidic, basic, or oxidizing impurities?
-
Headspace in Vials: Has the sample been stored for an extended period with significant headspace, potentially allowing for oxidative degradation?
Q3: Are there any known degradation products of this compound?
Specific, experimentally confirmed degradation products of this compound are not well-documented in scientific literature. However, based on its structure, we can predict the formation of several types of degradation products. Please refer to the "Potential Degradation Products" section for a detailed breakdown.
Q4: How can I minimize the degradation of this compound during my experiments?
To maintain the integrity of this compound, the following precautions are recommended:
-
Storage: Store solid samples in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Solutions: Prepare solutions fresh for each experiment. If storage of solutions is necessary, use aprotic, high-purity solvents and store at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials with minimal headspace. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
pH Control: Avoid strongly acidic or basic conditions unless they are a required part of your experimental protocol. Buffer your aqueous solutions to a neutral pH if compatible with your experimental setup.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Sample degradation. | Analyze a freshly prepared sample. Compare the chromatograms to identify new peaks. Review storage and handling procedures. |
| Loss of biological activity in assays. | Degradation of the active compound. | Confirm the integrity of your sample using an analytical technique like HPLC. Prepare fresh solutions from a new stock of this compound. |
| Color change in the sample (solid or solution). | Oxidative degradation or photodecomposition. | Discard the discolored sample. Ensure future samples are stored under an inert atmosphere and protected from light. |
| Precipitate formation in a stored solution. | Formation of insoluble degradation products. | Do not use the solution. Prepare a fresh solution for your experiment. |
Potential Degradation Products of this compound
The following table summarizes the predicted degradation products of this compound based on its chemical structure.
| Degradation Pathway | Potential Reaction Site | Predicted Degradation Product(s) | Notes |
| Hydrolysis | Spiroketal | Dihydroxy-ketone (ring-opened form) | This would disrupt the rigid spirocyclic core, likely leading to a significant loss of activity. The reaction is favored under acidic conditions. |
| Oxidation | Dichloropyrrole ring | Hydroxylated or ring-opened pyrrole derivatives | The electron-rich pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including potential dechlorination. |
| Oxidation | Cyclopentene ring | Epoxides, diols, or ketone formation at allylic positions | These reactions would alter the stereochemistry and electronic properties of the molecule. |
| Photodegradation | Entire molecule | Isomers, rearranged products, and smaller fragmented molecules | UV irradiation can induce complex photochemical reactions, leading to a mixture of degradation products. |
Experimental Protocols
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with UV and/or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C. Take samples at various time points. Neutralize the samples before analysis.
-
Oxidation: Mix the stock solution with 3% and 30% H₂O₂. Incubate at room temperature. Take samples at various time points.
-
Thermal Degradation: Expose the solid drug substance and a solution to heat (e.g., 60°C and 80°C) in an oven. Analyze at various time points.
-
Photodegradation: Expose the solid drug substance and a solution to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.
-
-
Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
-
Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the degradation products to aid in their identification.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound.
Fig. 1: Predicted Hydrolytic Degradation Pathway.
Fig. 2: Predicted Oxidative Degradation Pathways.
Fig. 3: General Workflow for Forced Degradation Studies.
References
Technical Support Center: Refining Purification Techniques for Armeniaspirol C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for Armeniaspirol C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a crude extract?
A1: The purification of this compound, a chlorinated spiro[4.4]non-8-ene natural product, typically involves a multi-step chromatographic process. The general workflow begins with extraction from the fermentation broth of Streptomyces armeniacus, followed by a preliminary purification step using flash column chromatography. This is often followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Q2: What are the key challenges in purifying this compound?
A2: As a spirocyclic compound, this compound may present unique purification challenges. These can include the presence of closely related structural analogs and diastereomers which can be difficult to separate.[1][2] Additionally, like many natural products, the initial crude extract can be a complex mixture, requiring multiple chromatographic steps to isolate the target compound.[3] The chlorinated nature of this compound also requires careful consideration of solvent and stationary phase selection to avoid degradation.
Q3: What type of chromatographic media is most suitable for this compound purification?
A3: For the initial flash chromatography step, normal-phase silica (B1680970) gel is commonly used.[4] For the final purification by preparative HPLC, a reversed-phase C18 column is a standard choice, offering good resolution for moderately polar compounds like this compound.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of flash chromatography. For HPLC, the purity of fractions can be assessed by analytical HPLC with UV detection. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the desired compound based on its mass-to-charge ratio.
Troubleshooting Guides
This section provides solutions to common problems encountered during the flash chromatography and preparative HPLC purification of this compound.
Flash Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Compound degradation on silica: this compound may be sensitive to the acidic nature of standard silica gel.[5] | Deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-3%).[6] |
| Product loss during workup: The compound may have some solubility in the aqueous layer during extraction. | Ensure efficient extraction by performing multiple extractions with an appropriate organic solvent. Check the aqueous layer for any remaining product.[1] | |
| Improper solvent selection: The chosen solvent system may not be optimal for eluting the compound, leading to it remaining on the column. | Systematically screen different solvent systems with varying polarities to find the optimal conditions for elution.[1] | |
| Poor Separation of Impurities | Inappropriate solvent system: The solvent system may not have sufficient selectivity to resolve this compound from closely related impurities. | Perform a thorough solvent screen using TLC to identify a solvent system that provides the best separation (resolution) between your target compound and impurities.[6] |
| Column overloading: Too much crude material has been loaded onto the column. | Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-10% of the mass of the stationary phase. | |
| Isocratic elution is insufficient: A single solvent system does not provide enough resolving power. | Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often improve the separation of complex mixtures.[6] | |
| Compound Streaking on TLC/Column | Sample is too concentrated: A highly concentrated sample can lead to band broadening and streaking. | Dilute the sample in the loading solvent before applying it to the column. |
| Compound has low solubility in the mobile phase: The compound is precipitating on the column. | Choose a solvent system in which your compound is more soluble. If necessary, load the sample onto the column by adsorbing it onto a small amount of silica gel first.[6] |
Preparative HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Column overload: Injecting too much sample can lead to asymmetrical peaks. | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions: The analyte may be interacting with active sites on the silica backbone of the stationary phase. | Add a small amount of a competing agent, such as trifluoroacetic acid (TFA) at 0.1%, to the mobile phase to mask these secondary interactions. | |
| Column degradation: The stationary phase has degraded, or a void has formed at the column inlet. | Replace the column with a new one. Use a guard column to protect the analytical column. | |
| Ghost Peaks (Spurious Peaks) | Contaminated mobile phase: Impurities in the solvents or additives can appear as peaks in the chromatogram. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use. |
| Carryover from previous injections: Residual sample from a previous run is eluting. | Implement a robust needle wash protocol and flush the column with a strong solvent between runs. | |
| High Backpressure | Column frit blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column. | Filter all samples and mobile phases before use. If the pressure is still high, the frit may need to be replaced, or the column may need to be flushed in the reverse direction (if permitted by the manufacturer). |
| Precipitation of buffer salts: The buffer is precipitating in the organic mobile phase. | Ensure the buffer concentration is below its solubility limit in the highest organic percentage of your gradient. | |
| Poor Resolution | Inappropriate mobile phase: The mobile phase composition is not optimized for the separation. | Optimize the mobile phase composition, including the organic modifier, pH, and any additives. Consider using a different organic solvent (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity. |
| Incorrect flow rate: The flow rate is too high, not allowing for proper equilibration and separation. | Reduce the flow rate to improve resolution, although this will increase the run time. |
Experimental Protocols
General Protocol for Extraction and Initial Purification of this compound
This protocol provides a general guideline for the extraction and initial purification of this compound from Streptomyces armeniacus.[7][8]
-
Fermentation and Extraction:
-
Cultivate Streptomyces armeniacus in a suitable liquid medium (e.g., ISP-2 medium) at 30°C with shaking for 3 days.[7]
-
After incubation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate (B1210297).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Flash Column Chromatography (Initial Purification):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the column. Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel.[6]
-
Elution: Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient. Start with a low percentage of ethyl acetate and gradually increase the concentration.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing this compound.
-
Preparative HPLC Protocol (Final Purification)
This protocol outlines a general method for the final purification of this compound.[9][10]
-
Column: Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or TFA.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B. The exact gradient profile will need to be optimized based on analytical HPLC runs. A typical starting point could be 30-70% B over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 2-5 mL/min for a 10 mm ID column.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 300 nm).
-
Injection Volume: The volume will depend on the concentration of the sample and the column capacity. It is recommended to perform loading studies to determine the optimal injection volume.
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following tables provide representative data for the purification of a natural product like this compound. Actual yields and purity will vary depending on the specific experimental conditions.[11][12]
Table 1: Representative Yield and Purity at Each Purification Stage
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Extract | 10 | 10000 | 100 | ~5 |
| Flash Chromatography | 10 (Crude) | 500 | 5 | ~70 |
| Preparative HPLC | 0.5 (Semi-pure) | 150 | 30 | >98 |
Table 2: Example Preparative HPLC Parameters and Outcomes
| Parameter | Value |
| Column | C18, 10 x 250 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% FA, B: ACN + 0.1% FA |
| Gradient | 40-60% B over 20 min |
| Flow Rate | 4 mL/min |
| Loading | 50 mg of semi-pure material |
| Recovery | ~35 mg |
| Purity of Final Product | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Logical Relationship for Troubleshooting Poor HPLC Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion [mdpi.com]
- 6. Purification [chem.rochester.edu]
- 7. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Armeniaspirol C
Welcome to the technical support center for synthetic Armeniaspirol C. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in the synthesis of a complex molecule like this compound can arise from several factors throughout the synthetic process.[1][2] Key contributors include:
-
Purity of Starting Materials and Reagents: The quality of precursors and reagents is critical. Impurities can lead to side reactions, affecting the yield and purity of the final product.[1]
-
Reaction Conditions: Minor deviations in parameters such as temperature, reaction time, stirring rate, and pressure can significantly influence reaction kinetics and the formation of byproducts.[1] The synthesis of the Armeniaspirol scaffold involves sensitive steps like N-chlorosuccinimide (NCS)-based chlorination, which can be particularly susceptible to variations in reaction conditions.[3][4]
-
Solvent Quality: The grade, purity, and water content of solvents can impact reaction outcomes.[1]
-
Work-up and Purification Procedures: Inconsistencies in extraction, washing, crystallization, and chromatographic purification can lead to differences in the purity and impurity profile of the final compound.[1]
-
Human Error: Variations in experimental techniques among different chemists or even by the same chemist on different days can introduce variability.[1]
Q2: What are the recommended analytical techniques to confirm the identity and purity of a new batch of this compound?
A combination of analytical methods is essential for the comprehensive characterization of each batch of synthetic this compound.[1] The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the core structure of this compound and identifying any major impurities.[1]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can confirm the structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity by separating this compound from impurities. When coupled with a UV or other suitable detector, it can be used to quantify the purity of each batch.[1][5]
-
Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for this compound's molecular formula.[1]
Q3: What level of purity is considered acceptable for synthetic this compound in a research setting?
The acceptable purity level for synthetic this compound depends on its intended application.[1]
-
For initial in-vitro screening and preliminary biological assays: A purity of >95% is often considered sufficient.
-
For in-vivo studies and more advanced preclinical development: A much higher purity of >98% or even >99% is typically required. In such cases, all impurities present at a concentration greater than 0.1% should be identified and characterized.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to batch-to-batch variability of synthetic this compound.
Issue 1: Inconsistent Biological Activity Between Batches
If you observe significant differences in the biological activity of different batches of this compound, even when the initial analytical data (e.g., ¹H NMR) appears similar, consider the following troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antibacterial Spectrum of Armeniaspirol C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Armeniaspirol C against key Gram-positive pathogens. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide utilizes representative data for the Armeniaspirol family of compounds. Armeniaspirols A-C have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains.[1][2] This document presents a framework for the validation of its antibacterial properties, with comparisons to established antibiotics, and includes detailed experimental protocols for reproducibility.
Comparative Antibacterial Spectrum
The antibacterial efficacy of a compound is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for the Armeniaspirol family and comparator antibiotics against common Gram-positive bacteria.
| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecium (VRE) | Bacillus subtilis |
| Armeniaspirols | 1.0 - 4.0 | 1.0 - 4.0 | Data Not Available |
| Vancomycin | 1.0 - 2.0 | 1.0 - 4.0 | ~4.0 |
| Linezolid | 0.5 - 2.0 | 1.0 - 2.0 | Data Not Available |
| Daptomycin | 0.25 - 1.0 | 2.0 - 4.0 | Data Not Available |
-
Note: Data for Armeniaspirols are representative of the family (A-C) and may not reflect the exact MIC for this compound. Data for comparator antibiotics are against reference strains such as S. aureus ATCC 29213 and E. faecalis ATCC 29212.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for validating the antibacterial spectrum of a compound. The broth microdilution method is a standardized and widely used technique that provides a quantitative measure of a compound's activity.
Broth Microdilution MIC Assay Protocol (adapted from CLSI guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, following the principles set forth by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7]
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.
- Several morphologically similar colonies are selected and suspended in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
- The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
- The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- A serial two-fold dilution of the antimicrobial agent is prepared in a sterile 96-well microtiter plate using CAMHB as the diluent. The concentration range should be selected to encompass the expected MIC of the compound.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
- Control wells are included on each plate:
- Growth Control: Broth with the bacterial inoculum but no antimicrobial agent.
- Sterility Control: Broth only, to check for contamination.
- The microtiter plate is incubated at 37°C for 18-24 hours under ambient air conditions.
4. Determination of MIC:
- Following incubation, the microtiter plate is visually inspected for bacterial growth, which is indicated by turbidity.
- The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).
Mandatory Visualizations
Experimental Workflow for Antibacterial Spectrum Validation
The following diagram outlines the key steps involved in the comprehensive validation of the antibacterial spectrum of a novel compound like this compound.
Caption: Workflow for Validating the Antibacterial Spectrum of a Novel Compound.
Signaling Pathway Inhibition by Armeniaspirols
Armeniaspirols exert their antibacterial effect by inhibiting the ATP-dependent proteases ClpXP and ClpYQ. This inhibition disrupts essential cellular processes, including cell division.
Caption: Mechanism of Action of this compound via Inhibition of Clp Proteases.
References
- 1. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Armeniaspirol C and Vancomycin Against Vancomycin-Resistant Enterococcus (VRE)
For Researchers, Scientists, and Drug Development Professionals
Vancomycin-resistant Enterococcus (VRE) poses a significant challenge in clinical settings, necessitating the exploration of novel antimicrobial agents. This guide provides a detailed, data-driven comparison of Armeniaspirol C, a novel natural product antibiotic, and vancomycin (B549263), the glycopeptide antibiotic to which VRE has developed resistance. We examine their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound presents a novel mechanism of action distinct from vancomycin, offering a potential pathway to overcome existing resistance. While vancomycin is rendered ineffective against VRE due to target site modification, this compound retains activity by targeting essential bacterial proteases. This guide synthesizes available data to offer a clear comparison of their performance.
Data Presentation: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against VRE. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | VRE Strain(s) | MIC (µg/mL) | Interpretation |
| This compound | Enterococcus faecium | 16 | Moderate Activity |
| Vancomycin | Enterococcus spp. (VanA & VanB phenotypes) | ≥32 to >1024 | Resistant |
Note: The MIC value for this compound is based on studies of the parent compound. Vancomycin MIC values for VRE are by definition in the resistant range, often significantly higher than the clinical breakpoint of ≤4 µg/mL for susceptibility.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference in efficacy between this compound and vancomycin against VRE lies in their distinct molecular targets and mechanisms.
Vancomycin: Targeting the Cell Wall
Vancomycin's bactericidal action relies on inhibiting the synthesis of the bacterial cell wall. It forms hydrogen bonds with the D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[1][2]. This binding physically obstructs the transglycosylation and transpeptidation steps, preventing the cross-linking of the peptidoglycan layer and compromising cell wall integrity[3].
VRE: A Mechanism of Resistance
Vancomycin resistance in Enterococcus, particularly the high-level resistance conferred by the vanA gene cluster, is a classic example of target modification[4][5]. The resistance mechanism involves a suite of enzymes that reprogram the peptidoglycan synthesis pathway[6][7]. The terminal D-Ala-D-Ala is replaced with D-Alanyl-D-Lactate (D-Ala-D-Lac), which reduces vancomycin's binding affinity by approximately 1,000-fold, rendering the antibiotic ineffective[8].
This compound: A Novel Approach
Discovered in Streptomyces armeniacus, this compound possesses a unique antibiotic mechanism[7][9]. It inhibits the ATP-dependent proteases ClpXP and ClpYQ[5][7][10]. These proteases are crucial for bacterial protein homeostasis and the regulation of cell division. By inhibiting ClpXP and ClpYQ, this compound causes the dysregulation of key cell division proteins like FtsZ and DivIVA, ultimately leading to the arrest of cell division and bacterial death[7][10]. This mechanism is completely independent of the peptidoglycan synthesis pathway targeted by vancomycin.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. NJLM - Bladder infection, Gram-positive cocci, Prevalence [njlm.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Distinguishing Clinical Enterococcus faecium Strains and Resistance to Vancomycin Using a Simple In-House Screening Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutics for Vancomycin-Resistant Enterococcal Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Armeniaspirol C and Other ClpP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Armeniaspirol C with other prominent inhibitors of the caseinolytic protease P (ClpP). This analysis is supported by available experimental data to aid in the evaluation of these compounds for further investigation and development.
This compound, a natural product isolated from Streptomyces armeniacus, has emerged as a noteworthy antibiotic candidate due to its unique mechanism of action targeting the ClpP protease. Unlike many other antibiotics, it demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains. This guide will delve into a comparative analysis of this compound with other well-characterized ClpP inhibitors, namely β-lactones, phenyl esters, and bortezomib, focusing on their mechanism, potency, and antibacterial activity.
Mechanism of Action: A Tale of Two Strategies
ClpP inhibitors can be broadly categorized based on their mechanism of action: competitive and covalent inhibition.
This compound stands out as a competitive inhibitor . It reversibly binds to the active site of the ClpXP and ClpYQ protease complexes, preventing the binding and degradation of substrate proteins. This mode of inhibition is distinct from many synthetic ClpP inhibitors.[1]
In contrast, β-lactones and phenyl esters are covalent inhibitors . They form a stable covalent bond with the catalytic serine residue in the active site of ClpP, leading to irreversible inactivation of the enzyme.[2] Similarly, bortezomib , a proteasome inhibitor also found to inhibit ClpP, acts as a covalent inhibitor.[3][4][5]
The following diagram illustrates the general mechanism of ClpP inhibition.
Caption: General mechanism of ClpP activation and inhibition pathways.
Quantitative Comparison of Inhibitor Potency
The potency of ClpP inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes available data for this compound and other selected inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary, affecting direct comparability.
| Inhibitor Class | Compound | Target | Assay Type | IC50 / Ki (µM) | Reference |
| Spiro-pyrrolizidine Alkaloid | This compound | B. subtilis ClpYQ | Protease Activity | IC50: 15 ± 1 | [6] |
| E. coli ClpXP | Protease Activity | IC50: 40 ± 1 | [6] | ||
| B. subtilis ClpYQ | ATPase Activity | IC50: 42 ± 1 | [6] | ||
| β-Lactones | Representative β-lactones | M. tuberculosis | Growth Inhibition | MIC: 10-45 µg/mL | |
| Phenyl Esters | Representative phenyl esters | S. aureus ClpP | Peptidase Activity | >60% inhibition at 1 µM | [2] |
| Boron-based | Bortezomib | E. coli ClpP | Protease Activity | IC50: 0.04 | [3][4] |
Antibacterial Activity
A critical aspect of evaluating any potential antibiotic is its minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
-
This compound has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
-
β-lactones have also shown growth inhibitory effects against Mycobacterium tuberculosis.
-
Bortezomib , while a potent ClpP inhibitor, also targets the human proteasome, which can lead to toxicity and limits its use as a traditional antibiotic.[3]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.
ClpP Protease Activity Assay
This assay measures the enzymatic activity of the ClpP protease by monitoring the cleavage of a fluorogenic peptide substrate.
Workflow Diagram:
References
- 1. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Approved Drugs and Drug-Like Compounds as Covalent Escherichia coli ClpP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
Armeniaspirol C: A Novel Antibiotic Circumventing Cross-Resistance with Conventional Drugs
A comprehensive analysis of Armeniaspirol C and its analogs reveals a significant lack of cross-resistance with currently marketed antibiotics. This advantageous characteristic stems from its unique mechanism of action, which targets the ATP-dependent proteases ClpXP and ClpYQ in Gram-positive bacteria.[1][2][3] This mode of action is distinct from all other classes of antibiotics, suggesting that bacterial resistance mechanisms evolved against conventional drugs are ineffective against armeniaspirols.
Armeniaspirols have demonstrated potent efficacy against a variety of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][4][5] Studies have consistently shown that the antibacterial activity of armeniaspirols is not compromised by existing resistance profiles in clinical isolates. Furthermore, research indicates that bacteria have significant difficulty developing resistance to armeniaspirols, even after repeated exposure in laboratory settings.[4][6][7]
Comparative Efficacy Against Resistant Pathogens
The following data summarizes the potent activity of armeniaspirols against clinically relevant, drug-resistant bacterial strains, juxtaposed with the ineffectiveness of conventional antibiotics against these same pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Armeniaspirol Analogs Against Resistant Gram-Positive Bacteria
| Compound | MRSA USA300 MIC (µg/mL) | VRE MIC (µg/mL) |
| Armeniaspirol Analog (N-hexyl substituted) | 0.5 | 1.0 |
| Armeniaspirol Analog (N-benzyl substituted) | 0.25 | 0.5 |
| Vancomycin | >32 (Resistant) | >32 (Resistant) |
Data compiled from studies on N-alkyl substituted armeniaspirol analogs which show enhanced potency.[2][3]
Table 2: Comparative Activity of Armeniaspirol A Against Multidrug-Resistant Helicobacter pylori
| Compound | H. pylori G27 (Drug-Sensitive) MIC (µg/mL) | H. pylori Hp159 (MDR Strain) MIC (µg/mL) |
| Armeniaspirol A | 4 | 4 |
| Metronidazole | 2 (Sensitive) | 16 (Resistant) |
| Clarithromycin | 0.004 (Sensitive) | 2 (Resistant) |
Data from a study demonstrating Armeniaspirol A's efficacy against MDR H. pylori, a Gram-negative pathogen where it also shows activity.[8]
Experimental Protocols
The assessment of cross-resistance relies on standardized antimicrobial susceptibility testing methods to determine and compare the MICs of different antibiotics against a panel of bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is the standard and most widely used method for quantitative antimicrobial susceptibility testing, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
-
Preparation of Antibiotic Solutions: The test compound (e.g., this compound) and comparator antibiotics are prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: The bacterial strain to be tested (e.g., MRSA) is cultured to the logarithmic growth phase and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as observed by the naked eye.[9][10]
Visualizing the Mechanism and Process
The diagrams below illustrate the fundamental reason for the lack of cross-resistance and the experimental approach used to verify it.
References
- 1. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cheminst.ca [cheminst.ca]
- 7. N-alkyl substituted armeniaspirol analogs show potent antibiotic activity and have low susceptibility to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Armeniaspirols in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Armeniaspirols in a murine sepsis model, with a focus on Methicillin-Resistant Staphylococcus aureus (MRSA)-induced sepsis. Due to the limited publicly available data on Armeniaspirol C, this document leverages findings on Armeniaspirol A, a closely related analogue, and compares its reported activity with established treatments like Vancomycin (B549263).
Executive Summary
Sepsis remains a significant challenge in clinical medicine, and the rise of antibiotic-resistant bacteria such as MRSA necessitates the development of novel therapeutic agents. Armeniaspirols, a class of natural products isolated from Streptomyces armeniacus, have demonstrated potent in vitro activity against a range of Gram-positive pathogens.[1][2][] Notably, Armeniaspirol A has been reported as active in a murine model of MRSA sepsis, suggesting its potential as a new antibiotic lead structure.[1][2] This guide synthesizes the available preclinical data, outlines relevant experimental methodologies, and illustrates the compound's mechanism of action.
Efficacy Comparison
While specific quantitative efficacy data for this compound in a murine sepsis model is not available in the reviewed literature, a study on Armeniaspirol A provides a basis for comparison.[1] The following table contrasts the reported in vivo activity of Armeniaspirol A with Vancomycin, a standard-of-care antibiotic for MRSA infections.
| Compound | Murine Sepsis Model | Dosing | Efficacy Outcome | Reference |
| Armeniaspirol A | MRSA-induced sepsis/septicaemia | 10 mg/kg (intraperitoneal) | Reported as "active in vivo" | [1][4] |
| Vancomycin | MRSA-induced bacteremia | 110 mg/kg (subcutaneous, q12h) | 100% mortality (in a specific immunocompromised model) | [5] |
| Liposomal Vancomycin | MRSA-induced systemic infection | 50 mg/kg (intraperitoneal) | Improved kidney clearance of MRSA by 1 log compared to free vancomycin | [6] |
| LYSC98 (Vancomycin derivative) | S. aureus-induced sepsis | ED₅₀ of 0.41–1.86 mg/kg | Showed better mortality protection than vancomycin | [7] |
Note: Direct comparison is challenging due to variations in experimental models, MRSA strains, and endpoints across different studies. The mortality result for vancomycin was in a model specifically designed to have high mortality for the control and standard therapy groups to better evaluate the efficacy of a new drug (telavancin).
Experimental Protocols
Detailed protocols are essential for the replication and validation of preclinical findings. Below are representative methodologies for inducing and treating MRSA sepsis in a murine model.
Murine MRSA Sepsis Model (Peritonitis/Bacteremia Model)
This protocol outlines a common method for establishing a systemic MRSA infection in mice to evaluate antibiotic efficacy.[8][9][10]
-
Bacterial Preparation:
-
An MRSA strain (e.g., USA300 or ATCC 33591) is grown in an appropriate broth medium (e.g., Brain-Heart Infusion) to the logarithmic phase.[8][11]
-
The bacterial culture is harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS or a solution containing 4% hog gastric mucin to enhance virulence.[8]
-
The final bacterial concentration is adjusted to a specific colony-forming unit (CFU) per milliliter (e.g., 1x10⁸ to 5x10⁸ CFU/mL) to induce a lethal or sublethal infection as required. The inoculum concentration is verified by plating serial dilutions.[8][10]
-
-
Induction of Sepsis:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old) are used for the experiment.[10][11]
-
A specific volume of the bacterial suspension (e.g., 0.2 mL) is injected intraperitoneally (i.p.) or intravenously (i.v.) into each mouse to induce peritonitis or bacteremia, respectively.[8][9]
-
A control group receives an injection of the vehicle (e.g., saline-mucin solution) only.[8]
-
-
Therapeutic Intervention:
-
At a predetermined time post-infection (e.g., 1-2 hours), mice are administered the test compound (e.g., Armeniaspirol A at 10 mg/kg) or a comparator drug (e.g., Vancomycin) via a clinically relevant route (e.g., i.p., subcutaneous).[4][5]
-
Treatment may consist of single or multiple doses over a specified period.
-
-
Efficacy Assessment:
-
Survival: Mice are monitored for a defined period (e.g., 7 days), and survival rates are recorded.[8]
-
Bacterial Load: At specific time points, subsets of mice are euthanized, and organs (e.g., kidneys, spleen, lungs) and blood are collected.[5][6] The tissues are homogenized, and serial dilutions are plated to determine the bacterial burden (CFU/gram of tissue).
-
Clinical Scoring: Mice can be monitored for clinical signs of sepsis (e.g., ruffled fur, hunched posture, reduced activity) using a murine sepsis score (MSS).[10]
-
Mechanism of Action & Signaling Pathways
Armeniaspirols exhibit their antibacterial effect through a mechanism distinct from many conventional antibiotics. Instead of targeting cell wall synthesis or protein translation at the ribosomal level, they inhibit essential bacterial ATP-dependent proteases.
Armeniaspirol's Bacterial Target Pathway
Armeniaspirols have been shown to inhibit the ATP-dependent proteases ClpXP and ClpYQ in Gram-positive bacteria.[4][12][13] These proteases are crucial for bacterial protein homeostasis, degrading misfolded or damaged proteins and regulating the levels of key cellular proteins, including those involved in cell division.[13] By inhibiting ClpXP and ClpYQ, Armeniaspirols disrupt these essential processes, leading to a dysregulation of the divisome and ultimately arresting cell division.[12][13]
Host Inflammatory Signaling in Sepsis (Illustrative)
While Armeniaspirols directly target bacteria, understanding the host's response is critical in sepsis research. The diagram below illustrates a simplified Toll-like Receptor (TLR) signaling pathway, a key component of the innate immune response to bacterial pathogens like S. aureus. Bacterial components trigger TLRs, leading to a signaling cascade that results in the production of pro-inflammatory cytokines, which are central to the pathophysiology of sepsis.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel compound in a murine sepsis model.
Conclusion
The available evidence suggests that Armeniaspirols, represented by Armeniaspirol A, are a promising class of antibiotics with a novel mechanism of action against Gram-positive pathogens.[1][12] The reported in vivo activity in an MRSA sepsis model warrants further investigation to quantify its efficacy, establish a full pharmacokinetic and pharmacodynamic profile, and explore its potential against a broader range of sepsis-inducing pathogens.[1] Future studies directly comparing this compound and other analogues with standard-of-care treatments in well-defined, standardized murine sepsis models are crucial to determine their therapeutic potential for this life-threatening condition.
References
- 1. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of telavancin in a murine model of bacteraemia induced by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal encapsulation of vancomycin improves killing of methicillin-resistant Staphylococcus aureus in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jidc.org [jidc.org]
- 11. mdpi.com [mdpi.com]
- 12. cheminst.ca [cheminst.ca]
- 13. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of MIC Data for Armeniaspirol C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) data available for Armeniaspirol C and its analogs. It aims to offer an objective overview of its antimicrobial performance against key pathogens, alongside the experimental protocols used for these determinations. This information is crucial for researchers investigating novel antibiotics and for professionals in the drug development sector assessing the potential of this compound as a therapeutic agent.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound and its derivatives has been evaluated against a range of clinically relevant bacteria. The following tables summarize the available MIC data, offering a comparison with standard antibiotics where possible. It is important to note that variations in experimental conditions across different studies can influence MIC values, a critical factor in the reproducibility of such data.
Table 1: MIC of Armeniaspirol Analogues and Vancomycin against Gram-Positive Bacteria
| Compound/Drug | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | MRSA USA300 | 2 | [1] |
| 5-chloroarmeniaspirol | Staphylococcus aureus | MRSA USA300 | 2 | [1] |
| Vancomycin | Staphylococcus aureus | MRSA USA300 | 1 - 2 | [2][3][4] |
| This compound | Enterococcus faecium | VRE | 4 | [1] |
| 5-chloroarmeniaspirol | Enterococcus faecium | VRE | 4 | [1] |
Table 2: MIC of Armeniaspirol A and Metronidazole against Helicobacter pylori
| Compound/Drug | Organism | Strain | MIC (µg/mL) | Reference |
| Armeniaspirol A | Helicobacter pylori | G27 | 4-16 | [5] |
| Armeniaspirol A | Helicobacter pylori | Multidrug-resistant Hp159 | 4-32 | [5] |
| Metronidazole | Helicobacter pylori | G27 | Not specified | [6] |
| Metronidazole (Resistant strains) | Helicobacter pylori | Clinical Isolates | ≥8 | [7] |
Experimental Protocols for MIC Determination
The reproducibility of MIC data is fundamentally dependent on the adherence to standardized experimental protocols. The most commonly employed method for determining the MIC of natural products like this compound is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guidelines)
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for most bacteria, Brain Heart Infusion broth for H. pylori).
-
Inoculum Preparation: The bacterial strain of interest is cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated under conditions suitable for the specific bacterium. For most aerobic bacteria, this is at 35-37°C for 16-20 hours. For microaerophilic organisms like H. pylori, incubation is carried out in a microaerophilic atmosphere (5-10% CO₂, 80-90% N₂, 5-10% H₂) at 37°C for 48-72 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity. A growth control (no antimicrobial agent) and a sterility control (no bacteria) are included for quality assurance.
-
Use of Indicators: To aid in the visualization of bacterial growth, redox indicators such as resazurin (B115843) or tetrazolium salts can be added to the wells after incubation. A color change indicates metabolic activity and, therefore, bacterial growth.
Mechanism of Action and Signaling Pathway
Armeniaspirols exert their antibiotic effect primarily by targeting and inhibiting the ATP-dependent proteases ClpXP and ClpYQ in Gram-positive bacteria.[8][9][10] This inhibition disrupts cellular protein homeostasis and leads to the dysregulation of key proteins involved in cell division, such as FtsZ, DivIVA, and MreB.[8][10] The accumulation of these proteins ultimately results in the arrest of cell division.[8][9] Some studies also suggest a dual mechanism of action where armeniaspirols can disrupt the bacterial cell membrane's electrical potential.[10]
References
- 1. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermediate Vancomycin Susceptibility in a Community-associated MRSA Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of Vancomycin MIC and Molecular Characteristics with Clinical Outcomes in Methicillin-Susceptible Staphylococcus aureus Acute Hematogenous Osteoarticular Infections in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Helicobacter pylori Primary Resistance to Metronidazole and Clarithromycin in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria — Brown Lab [brownlab.ca]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Armeniaspirol Analogs
For Researchers, Scientists, and Drug Development Professionals
Armeniaspirols are a class of natural products that have garnered significant attention in the scientific community due to their potent antibiotic properties against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[1][2]. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of new, more effective analogs. This guide provides a comparative analysis of Armeniaspirol analogs, presenting key experimental data and detailed protocols to support further research and development in this area.
The mechanism of action for Armeniaspirols is multifaceted. They have been shown to inhibit the ATP-dependent proteases ClpXP and ClpYQ, which leads to a disruption of cell division[1][3][4]. Additionally, some analogs have been found to disrupt the electrical membrane potential (ΔΨ) of the bacterial proton motive force[5]. This dual mechanism of action makes Armeniaspirols a promising scaffold for the development of new antibiotics that may be less susceptible to the development of resistance[3][5].
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. The following are key protocols used in the evaluation of Armeniaspirol analogs.
1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are fundamental in determining the antibiotic potency of the synthesized analogs.
-
Procedure: The antibiotic activity of Armeniaspirol analogs is typically determined using the microtiter broth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
A panel of clinically relevant Gram-positive pathogens, such as various strains of MRSA and VRE, are used.
-
The compounds are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
For MBC determination, an aliquot from the wells with no visible growth is plated on nutrient agar (B569324) plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
2. ClpXP and ClpYQ Inhibition Assays
These assays evaluate the inhibitory activity of the analogs against their specific molecular targets.
-
ClpXP Cell-Based Assay:
-
A reporter strain of bacteria (e.g., Bacillus subtilis) is used, which expresses a fluorescently tagged substrate of ClpXP.
-
The reporter strain is grown in the presence of varying concentrations of the Armeniaspirol analogs.
-
The accumulation of the fluorescent substrate, which indicates ClpXP inhibition, is measured using a plate reader or flow cytometry.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
-
ClpYQ Biochemical Assay:
-
Purified ClpYQ protease and a fluorescently labeled peptide substrate are used.
-
The assay is performed in a buffer containing ATP.
-
The analogs are added to the reaction mixture at various concentrations.
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.
-
The IC50 values are determined by plotting the reaction rates against the inhibitor concentrations.
-
Data Presentation: Comparative Activity of Armeniaspirol Analogs
The following tables summarize the quantitative data on the biological activity of key Armeniaspirol analogs.
Table 1: Minimum Inhibitory Concentrations (MIC) of Armeniaspirol Analogs against Gram-Positive Bacteria
| Analog/Compound | R1 Group | R2 Group | MRSA USA100 MIC (µg/mL) | MRSA USA300 MIC (µg/mL) | VRE MIC (µg/mL) |
| 5-chloroarmeniaspirol | Hexyl | Methyl | 4 | 2 | 4 |
| Analog 1 | Methyl | Hexyl | 1 | 0.5 | 1 |
| Analog 2 | Methyl | Benzyl | 2 | 1 | 2 |
| Analog 3 | Methyl | 4-Fluorobenzyl | 1 | 0.5 | 1 |
| Analog 4 | Methyl | Phenethyl | 0.5 | 0.25 | 0.5 |
| Analog 5 | Methyl | 4-Fluorophenethyl | 0.25 | 0.125 | 0.25 |
Data compiled from multiple sources, including[1].
Table 2: Inhibitory Activity of Armeniaspirol Analogs against ClpYQ and ClpXP
| Analog/Compound | ClpYQ IC50 (µM) | ClpXP IC50 (µM) |
| 5-chloroarmeniaspirol | 1.5 | >50 |
| Analog 1 | 0.8 | 15 |
| Analog 2 | 1.2 | 20 |
| Analog 3 | 0.7 | 10 |
| Analog 4 | 0.5 | 8 |
| Analog 5 | 0.3 | 5 |
Data compiled from multiple sources, including[1].
Visualization of Structure-Activity Relationships
The following diagram illustrates the key SAR findings for the Armeniaspirol scaffold.
Caption: Structure-activity relationship summary for Armeniaspirol analogs.
Discussion and Future Directions
The SAR studies of Armeniaspirol analogs have revealed several key insights. Modification of the N-methyl group (R2) with larger alkyl or arylalkyl substituents, such as N-hexyl, N-benzyl, and N-phenethyl groups, consistently leads to a significant increase in antibiotic activity[1][2]. This enhanced potency correlates with improved inhibition of both ClpYQ and ClpXP proteases[1]. Conversely, modifications to the spirocyclic core, such as alkylation of the phenolic hydroxyl group or reduction of the carbonyl group, result in a loss of activity, highlighting their importance for the pharmacophore[1].
The pyrrole chloro group has also been identified as being important for the antimicrobial activity of Armeniaspirols[]. The dual mechanism of action, involving both protease inhibition and membrane potential disruption, presents a compelling strategy to combat antibiotic resistance[4][5]. Future research should focus on further optimizing the N-alkyl substituents to enhance potency and pharmacokinetic properties. Additionally, exploring modifications to the aromatic side chain (R1) could yield further improvements in the activity and spectrum of these promising antibiotic candidates. The low susceptibility to resistance development observed for some of the new analogs makes them particularly appealing leads for further preclinical and clinical development[5].
References
- 1. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cheminst.ca [cheminst.ca]
- 4. researchgate.net [researchgate.net]
- 5. N-alkyl substituted armeniaspirol analogs show potent antibiotic activity and have low susceptibility to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Armeniaspirol C Against Current Antibiotics for Gram-Positive Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-positive pathogens presents a significant challenge to global health. This guide provides a comparative analysis of Armeniaspirol C, a novel antibiotic, against established therapeutic agents for Gram-positive infections. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide utilizes data for the closely related Armeniaspirol A as a representative of this promising class of antibiotics. This comparison aims to highlight the potential of Armeniaspirols and underscore the need for further research to fully elucidate the activity of this compound.
Executive Summary
Armeniaspirols are a novel class of natural products isolated from Streptomyces armeniacus that exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] Their unique mechanism of action involves the inhibition of essential bacterial AAA+ proteases, ClpXP and ClpYQ, leading to the arrest of cell division.[4] This mode of action is distinct from many current antibiotic classes, suggesting a lower potential for cross-resistance. This guide presents available in vitro efficacy data for Armeniaspirol A alongside that of standard-of-care antibiotics against key Gram-positive pathogens: Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.
In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Armeniaspirol A and current standard-of-care antibiotics against major Gram-positive pathogens. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Armeniaspirol A | 0.5 [5] | 4 [5] |
| Vancomycin | 0.5 - 2 | 0.5 - 2 |
| Linezolid | 0.5 - 4 | 0.5 - 4 |
| Daptomycin | 0.25 - 1 | 0.25 - 1 |
Table 2: Comparative MIC Values (µg/mL) Against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible S. pneumoniae | Penicillin-Resistant S. pneumoniae |
| This compound | Data Not Available | Data Not Available |
| Penicillin | ≤0.06 - 2 | ≥0.12 - 8 |
| Ceftriaxone | ≤0.015 - 1 | ≤0.03 - 2 |
| Linezolid | 0.5 - 2 | 0.5 - 2 |
| Vancomycin | ≤0.5 | ≤0.5 |
Table 3: Comparative MIC Values (µg/mL) Against Enterococcus faecalis
| Antibiotic | Vancomycin-Susceptible E. faecalis (VSE) | Vancomycin-Resistant E. faecalis (VRE) |
| This compound | Data Not Available | Data Not Available |
| Ampicillin | 1 - 4 | 1 - 4 |
| Vancomycin | 1 - 4 | ≥16 |
| Linezolid | 1 - 4 | 1 - 4 |
| Daptomycin | 0.25 - 4 | 0.5 - 4 |
Mechanism of Action: A Novel Approach
Armeniaspirols employ a distinct mechanism of action by targeting and inhibiting the bacterial AAA+ proteases ClpXP and ClpYQ.[4] These proteases are crucial for cellular homeostasis and cell division in Gram-positive bacteria. By inhibiting these enzymes, Armeniaspirols disrupt these essential processes, leading to bacterial cell death. This novel target distinguishes them from many existing antibiotic classes that primarily target cell wall synthesis, protein synthesis, or DNA replication.
Figure 1. Signaling pathway of Armeniaspirol's inhibitory action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture grown on an appropriate agar (B569324) medium. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2. Broth microdilution workflow for MIC determination.
Cytotoxicity Assay (General Protocol)
Assessing the cytotoxic potential of a new antibiotic candidate is crucial. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Mammalian cells (e.g., HepG2, a human liver cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) is then determined.
Conclusion and Future Directions
The available data on Armeniaspirol A suggests that the Armeniaspirol class of compounds holds significant promise as a new therapeutic option for treating Gram-positive bacterial infections, including those caused by resistant strains. Their novel mechanism of action makes them an attractive scaffold for further development.
However, a critical gap in the current knowledge is the lack of specific in vitro and in vivo efficacy data for this compound against a broad panel of clinically relevant Gram-positive pathogens. To fully assess its potential and guide further drug development efforts, the following studies are imperative:
-
Comprehensive MIC and MBC testing of this compound against a diverse collection of clinical isolates of S. aureus (including various MRSA lineages), S. pneumoniae (including penicillin- and multidrug-resistant strains), and Enterococcus species (including VRE).
-
In vivo efficacy studies in relevant animal models of infection to determine the pharmacokinetic and pharmacodynamic properties of this compound.
-
Detailed cytotoxicity profiling against a panel of human cell lines to establish a therapeutic window.
-
Investigation of the potential for resistance development to this compound.
Addressing these research questions will be crucial in determining the clinical viability of this compound as a next-generation antibiotic for combating the growing threat of Gram-positive resistance.
References
- 1. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cheminst.ca [cheminst.ca]
- 5. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
A Comparative Guide to the In Vivo Efficacy of Armeniaspirols A, B, and C
An Objective Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens constitutes a significant global health threat, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. The armeniaspirols, a class of natural products isolated from Streptomyces armeniacus, have garnered attention for their potent antibacterial properties. This guide provides a comparative overview of the in vivo efficacy of Armeniaspirol A, B, and C, based on currently available experimental data.
It is important to note that while in vivo studies have been conducted for Armeniaspirol A, demonstrating its therapeutic potential, directly comparable in vivo efficacy data for Armeniaspirol B and C is not extensively available in the current body of scientific literature. The primary focus of in vivo research has been on Armeniaspirol A, following promising in vitro activity across the class.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo and in vitro activities of Armeniaspirols A, B, and C.
Table 1: In Vivo Efficacy of Armeniaspirol A
| Model | Pathogen | Treatment Regimen | Key Findings | Reference |
| Murine Infection Model | Multidrug-resistant Helicobacter pylori | Dual therapy with Armeniaspirol A and omeprazole (B731) | Demonstrated efficient in vivo killing efficacy comparable to standard triple therapy (omeprazole, amoxicillin, and clarithromycin).[1][2][3][4][5][6] | [1][2][3][4][5][6] |
| Murine Sepsis Model | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified in detail in abstracts | Armeniaspirol A was shown to be active in this model, improving the survival rate of infected mice.[1][3] | [1][3] |
Table 2: In Vitro Antibacterial Activity of Armeniaspirols A, B, and C
| Compound | Pathogen | Activity (MIC Range) | Reference |
| Armeniaspirol A | Helicobacter pylori (including multidrug-resistant strains) | 4-16 µg/mL | [1][3][4][6] |
| Armeniaspirols A, B, and C | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate to high activity | [7] |
| Armeniaspirols A, B, and C | Vancomycin-resistant Enterococcus faecium (VRE) | Moderate to high activity | [7] |
Mechanism of Action
Armeniaspirol A exhibits a dual mechanism of action, contributing to its potent antibacterial effects. Firstly, it acts as a protonophore, disrupting the bacterial cell membrane by transporting protons across it.[8][9][10][11] This leads to membrane depolarization and a collapse of the proton motive force, which is essential for cellular energy production.
Secondly, armeniaspirols inhibit the ATP-dependent proteases ClpXP and ClpYQ in Gram-positive bacteria.[8][12][13] This inhibition leads to the dysregulation of key proteins involved in cell division, such as FtsZ, DivIVA, and MreB, ultimately resulting in the arrest of cell division.[8][13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vivo experiments cited in the literature.
In Vivo Helicobacter pylori Infection Model
This protocol is based on the methodology described in studies evaluating the efficacy of Armeniaspirol A against H. pylori.[3][5]
-
Animal Model: Specific-pathogen-free C57BL/6J mice are used.
-
Bacterial Strain: A mouse-adapted multidrug-resistant strain of H. pylori (e.g., BHKS159) is utilized for infection.
-
Infection Procedure: Mice are orally gavaged with the H. pylori suspension on alternate days for a total of four times to establish a chronic infection.
-
Treatment: Three weeks post-inoculation, the infected mice are randomly assigned to different treatment groups:
-
Control Group: Treated with phosphate-buffered saline (PBS).
-
Standard Therapy Group: Treated with a standard triple therapy regimen (e.g., omeprazole, amoxicillin, and clarithromycin).
-
Experimental Group: Treated with a dual therapy of omeprazole and Armeniaspirol A.
-
-
Evaluation of Efficacy: Forty-eight hours after the final treatment, the mice are euthanized. The stomachs are excised, homogenized, and plated on appropriate selective media to quantify the bacterial load (colony-forming units per gram of stomach tissue). Therapeutic efficacy is determined by comparing the bacterial burden in the treated groups to the control group.
Murine MRSA Sepsis Model (Representative Protocol)
While a specific detailed protocol for Armeniaspirol A in an MRSA sepsis model is not fully outlined in the provided search results, a representative protocol can be constructed based on established methodologies.[15][16]
-
Animal Model: Female C57BL/6NCrl mice are commonly used.
-
Bacterial Strain: A clinically relevant MRSA strain (e.g., USA300) is prepared to a specific concentration in a suitable medium like Tryptic Soy Broth (TSB).
-
Infection Procedure: A lethal or sub-lethal dose of the MRSA suspension is administered to the mice via intravenous (e.g., retro-orbital or tail vein) injection to induce systemic infection.
-
Treatment: At a predetermined time point post-infection, treatment is initiated. Armeniaspirol A would be administered, likely via intraperitoneal or intravenous injection, at a specified dose and frequency. A control group would receive a vehicle solution.
-
Evaluation of Efficacy: The primary endpoint is typically survival, monitored over a period of several days. Secondary endpoints can include monitoring of clinical signs of sepsis, and quantification of bacterial load in various organs (e.g., kidneys, spleen, liver) at the end of the study.
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Armeniaspirols inhibit ClpXP and ClpYQ, leading to cell division arrest.
Caption: Armeniaspirol A acts as a protonophore, disrupting the bacterial membrane potential.
Caption: Workflow of the in vivo efficacy study for Armeniaspirol A against H. pylori.
References
- 1. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Armeniaspirol A: a novel anti‐Helicobacter pylori agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structural elucidation of armeniaspirols A-C: potent antibiotics against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Armeniaspirols inhibit the AAA+ proteases ClpXP and ClpYQ leading to cell division arrest in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Armeniaspirol analogues with more potent Gram-positive antibiotic activity show enhanced inhibition of the ATP-dependent proteases ClpXP and ClpYQ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Armeniaspirol C
This document provides a comprehensive guide for the safe handling and disposal of Armeniaspirol C, a potent, research-grade antibiotic. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. Therefore, this compound and all materials contaminated with it must be treated as hazardous chemical waste. These procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with standard practices for the disposal of bioactive and antibiotic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and respiratory exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment Type | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent direct skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols. |
| Lab Coat | Impervious, long-sleeved lab coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of any powders or aerosols. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1] Avoid generating dust if handling the solid form.
Step-by-Step Disposal Protocol
The following protocol outlines the approved method for the disposal of all forms of this compound waste, including pure compound, solutions, and contaminated labware.
Waste Segregation and Collection
Proper segregation of waste is the first critical step. Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Liquid Waste: This includes stock solutions, unused experimental solutions, and rinsates from cleaning contaminated glassware.[2]
-
Solid Waste: This category includes contaminated gloves, pipette tips, weighing papers, and any other disposable labware that has come into contact with this compound.[2]
Liquid Waste Disposal
Experimental Protocol for Liquid Waste:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible hazardous waste container. The original product container, if in good condition, is a suitable option. The container must have a secure, tight-fitting lid.[2]
-
Waste Accumulation: Carefully transfer all liquid waste containing this compound into the designated container.
-
Rinsing: Rinse any emptied containers or glassware that held this compound three times with a suitable solvent (e.g., ethanol (B145695) or as recommended by your institution). Collect this rinsate as hazardous liquid waste in the same container.[2]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must be filled out completely, including:
-
Full Chemical Name: "this compound Waste"
-
Accumulation Start Date
-
Hazardous Properties (e.g., "Toxic," "Chemical Waste")
-
Principal Investigator's Name and Laboratory Location[2]
-
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials. The container must remain closed except when adding waste.[2]
Solid Waste Disposal
Experimental Protocol for Solid Waste:
-
Container Selection: Use a designated hazardous waste bag (typically a tough, yellow bag) or a puncture-resistant container for sharps.
-
Waste Accumulation: Place all contaminated solid materials directly into the designated solid waste container.
-
Labeling: Clearly label the container or bag as "Hazardous Chemical Waste" with the name "this compound."
-
Storage: Store the sealed solid waste container in the satellite accumulation area alongside the liquid waste.
Table 2: Waste Container Specifications
| Waste Type | Container Specification | Labeling Requirements |
| Liquid | Leak-proof, chemically compatible container with a screw cap. | "Hazardous Waste," "this compound," Date, PI Name, Lab Location. |
| Solid | Puncture-resistant container or designated hazardous waste bag. | "Hazardous Waste," "this compound," Date, PI Name, Lab Location. |
Final Disposal
Once the waste containers are full, or as per your institution's guidelines (e.g., within one year of the accumulation start date), arrange for pickup by your certified hazardous waste management provider or institutional EHS office.[1][2] Do not attempt to dispose of this compound down the drain or in regular trash.[3] Antibiotic waste requires special handling as wastewater treatment plants are often not equipped to remove such compounds, leading to environmental contamination and the potential for antibiotic resistance.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This guide provides a framework for the proper disposal of this compound. It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific EHS guidelines, which may include additional requirements.
References
Personal protective equipment for handling Armeniaspirol C
Essential Safety Protocols for Handling Armeniaspirol C
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on established best practices for handling potent, biologically active compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always perform a risk assessment prior to handling any new compound and consult with their institution's environmental health and safety department.
This compound is a novel anti-Helicobacter pylori agent and a member of the armeniaspirol class of antibiotics, which are known for their potent activity against Gram-positive pathogens.[1] Due to its high biological activity, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and follow strict safety protocols to prevent exposure and contamination.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize the risk of exposure through inhalation, dermal contact, or accidental ingestion. The required level of PPE will vary depending on the specific laboratory procedure being performed.
| Laboratory Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Single-use nitrile gloves• Laboratory coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | • Double-layered nitrile gloves• Disposable gown• Chemical splash goggles• Face shield• Use of a certified chemical fume hood or ventilated balance enclosure is mandatory |
| Preparation of Stock Solutions | • Double-layered nitrile gloves• Chemical-resistant laboratory coat or apron• Chemical splash goggles and face shield• Work must be conducted within a certified chemical fume hood |
| Handling Solutions and General Laboratory Use | • Single-use nitrile gloves• Laboratory coat• Safety glasses with side shields |
| Spill Clean-up | • Double-layered, heavy-duty nitrile or butyl rubber gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• Appropriate respiratory protection (e.g., N95 or higher, depending on the scale of the spill) |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant laboratory coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for any signs of damage before use and wash hands thoroughly after removing them.
Operational and Disposal Plans
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Experimental Protocols: Safe Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Keep it away from incompatible materials and sources of heat or ignition.
2. Handling:
-
Designated Area: All work with this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine powders.
-
Solution Preparation: Prepare solutions in a chemical fume hood to minimize exposure to aerosols or splashes.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound. If equipment is to be reused, it must be thoroughly decontaminated.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wearing the appropriate PPE for spill clean-up, contain the spill using an appropriate absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area according to your institution's approved procedures.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and other disposable items. Collect this waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
